molecular formula C7H8ClNO B591642 (3-Amino-5-chlorophenyl)methanol CAS No. 79944-63-1

(3-Amino-5-chlorophenyl)methanol

Cat. No.: B591642
CAS No.: 79944-63-1
M. Wt: 157.597
InChI Key: JXTKFWIYCRWWJD-UHFFFAOYSA-N
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Description

(3-Amino-5-chlorophenyl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.597. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTKFWIYCRWWJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697419
Record name (3-Amino-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79944-63-1
Record name (3-Amino-5-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-chlorophenyl)methanol (CAS: 79944-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3-Amino-5-chlorophenyl)methanol, a key building block in medicinal chemistry. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant chemical processes.

Physicochemical and Spectroscopic Data

This compound is a halogenated aminobenzyl alcohol.[1] Its structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of complex organic molecules.[1] The following tables summarize its key physicochemical and predicted spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 79944-63-1[2][3][4][5]
Molecular Formula C₇H₈ClNO[2][4]
Molecular Weight 157.60 g/mol [4]
Appearance Light brown to brown solid[6]
Melting Point 86-90 °CNot explicitly found in search results
Boiling Point 329.5 °C at 760 mmHgNot explicitly found in search results
Density 1.341 g/cm³Not explicitly found in search results
Solubility Soluble in methanol, ethanol, DMSO, and DMF. General solubility for benzyl alcohols in water is low but they are miscible with many organic solvents.[7]

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺158.03671
[M+Na]⁺180.01865
[M-H]⁻156.02215
[M+NH₄]⁺175.06325
[M+K]⁺195.99259
[M]⁺157.02888
[M]⁻157.02998

Source:[8]

Note: Experimental ¹H NMR and ¹³C NMR data were not available in the searched literature. However, supplier information indicates that the NMR data conforms to the expected structure.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3-amino-5-chlorobenzoic acid or 3-amino-5-chlorobenzaldehyde. Common reduction methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthetic Pathway Overview

A plausible synthetic route involves the reduction of the carboxylic acid or aldehyde functionality of a 3-amino-5-chlorobenzoyl derivative. The choice of starting material and reducing agent will depend on availability, scale, and desired selectivity.

G cluster_0 Route A: From Carboxylic Acid cluster_1 Route B: From Aldehyde 3-Amino-5-chlorobenzoic Acid 3-Amino-5-chlorobenzoic Acid 3-Amino-5-chlorobenzoyl chloride 3-Amino-5-chlorobenzoyl chloride 3-Amino-5-chlorobenzoic Acid->3-Amino-5-chlorobenzoyl chloride SOCl₂ or (COCl)₂ Product_A This compound 3-Amino-5-chlorobenzoyl chloride->Product_A LiAlH₄, THF 3-Amino-5-chlorobenzaldehyde 3-Amino-5-chlorobenzaldehyde Product_B This compound 3-Amino-5-chlorobenzaldehyde->Product_B H₂, Pd/C or NaBH₄

Synthetic routes to this compound.
Experimental Protocol: Reduction of a Carboxylic Acid Derivative with LiAlH₄ (General Procedure)

This protocol is a general representation of the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride and should be adapted for the specific substrate.[9][10][11][12][13]

Materials:

  • 3-Amino-5-chlorobenzoic acid (or its acid chloride derivative)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

  • A solution of 3-amino-5-chlorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

  • The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • The resulting mixture is stirred vigorously for 30 minutes, and the solids are removed by filtration.

  • The filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).[4]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The amino and hydroxyl groups of this compound provide convenient handles for the attachment of linkers and other molecular fragments in PROTAC synthesis.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand PROTAC:f0->POI PROTAC:f2->E3_Ligase Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of action of a PROTAC.
Experimental Workflow: PROTAC Synthesis (General)

The synthesis of a PROTAC often involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand. This compound can be incorporated into either the linker or the ligand moieties.

PROTAC_Synthesis_Workflow Start Starting Materials (e.g., this compound, E3 Ligase Ligand, POI Ligand) Step1 Linker Synthesis/ Functionalization Start->Step1 Step2 Coupling with E3 Ligase Ligand Step1->Step2 Step3 Coupling with POI Ligand Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

General workflow for PROTAC synthesis.

While a specific protocol detailing the use of this compound in a PROTAC synthesis was not found in the searched literature, its bifunctional nature makes it an ideal candidate for such applications. The amino group can be acylated or alkylated to attach a linker, while the hydroxyl group can be etherified or esterified.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in drug discovery. Its utility in the construction of PROTACs and kinase inhibitors underscores its importance in modern medicinal chemistry. While detailed experimental data for this specific compound is not widely published, general synthetic and handling protocols provide a solid foundation for its use in research and development. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

References

physical and chemical properties of 3-amino-5-chlorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorobenzyl alcohol is a substituted aromatic alcohol. Its structure incorporates a benzyl alcohol backbone with an amino group and a chlorine atom at the 3 and 5 positions of the benzene ring, respectively. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, as both amino and chloro substituents can significantly influence a molecule's biological activity, reactivity, and physical properties. This document aims to provide a comprehensive overview of the extrapolated physical and chemical properties of 3-amino-5-chlorobenzyl alcohol, along with a proposed synthetic route and relevant experimental methodologies.

Physicochemical Properties

The introduction of an amino group and a chlorine atom to the benzyl alcohol structure is expected to alter its physical properties. The amino group can participate in hydrogen bonding, potentially increasing the melting point and aqueous solubility compared to benzyl alcohol. The chlorine atom, being electronegative, will influence the molecule's polarity and reactivity.

Estimated Physical Properties

The following table summarizes the known physical properties of 3-aminobenzyl alcohol and 3-chlorobenzyl alcohol, which are used to estimate the properties of 3-amino-5-chlorobenzyl alcohol.

Property3-Aminobenzyl Alcohol3-Chlorobenzyl Alcohol3-Amino-5-chlorobenzyl Alcohol (Estimated)
Molecular Formula C₇H₉NO[1]C₇H₇ClO[2]C₇H₈ClNO
Molecular Weight 123.15 g/mol [1]142.58 g/mol [2]157.60 g/mol
Appearance SolidLiquidLikely a solid
Melting Point 92-95 °CNot applicable> 95 °C
Boiling Point Not available237 °C> 240 °C (with potential decomposition)
Solubility Soluble in water[1]Slightly soluble in waterModerately soluble in water and polar organic solvents
Spectral Data

While experimental spectral data for 3-amino-5-chlorobenzyl alcohol is unavailable, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

Spectroscopy Predicted Characteristics for 3-Amino-5-chlorobenzyl Alcohol
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the benzylic CH₂ group around 4.5 ppm, a broad singlet for the NH₂ protons, and a singlet for the OH proton.
¹³C NMR Aromatic carbons between 110-150 ppm, and a benzylic carbon (CH₂OH) around 60-65 ppm.
IR Spectroscopy Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (two bands, ~3350 and 3450 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 157, and an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom.

Proposed Synthesis

A plausible synthetic route for 3-amino-5-chlorobenzyl alcohol can be envisioned starting from commercially available 3-chloro-5-nitrobenzaldehyde. This multi-step synthesis involves the reduction of both the nitro and aldehyde functionalities.

Synthetic Workflow

The proposed synthesis involves a two-step reduction process. First, the selective reduction of the nitro group to an amine, followed by the reduction of the aldehyde to a primary alcohol. Alternatively, a one-pot reduction of both functional groups could be employed, though this may require careful selection of reagents and reaction conditions to avoid side reactions.

SynthesisWorkflow Start 3-Chloro-5-nitrobenzaldehyde Intermediate 3-Amino-5-chlorobenzaldehyde Start->Intermediate Selective Nitro Reduction (e.g., Fe/HCl or H₂, Pd/C) Final 3-Amino-5-chlorobenzyl alcohol Intermediate->Final Aldehyde Reduction (e.g., NaBH₄)

Caption: Proposed two-step synthesis of 3-amino-5-chlorobenzyl alcohol.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of 3-amino-5-chlorobenzyl alcohol. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Selective Reduction of a Nitro Group

This protocol describes the reduction of an aromatic nitro group to an amine using iron powder in the presence of an acid.

Materials:

  • Aromatic nitro compound (e.g., 3-chloro-5-nitrobenzaldehyde)

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the aromatic nitro compound and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated HCl dropwise to the refluxing mixture.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino compound.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Reduction of a Benzaldehyde to a Benzyl Alcohol

This protocol details the reduction of a benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

  • Benzaldehyde derivative (e.g., 3-amino-5-chlorobenzaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the benzaldehyde derivative in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl alcohol.

  • Purify the product by column chromatography or recrystallization.

Reactivity and Potential Applications

The chemical reactivity of 3-amino-5-chlorobenzyl alcohol is dictated by its three functional groups: the primary alcohol, the aromatic amine, and the aryl chloride.

  • Alcohol Group: The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

  • Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and can undergo diazotization followed by various substitution reactions.

  • Aryl Chloride: The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced under certain conditions via nucleophilic aromatic substitution.

The presence of both an amino and a hydroxyl group makes this molecule a potential building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. The specific substitution pattern may impart interesting biological activities, and it could be a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While direct experimental data on 3-amino-5-chlorobenzyl alcohol is lacking, this technical guide provides a solid foundation for its study. By extrapolating from the properties of its parent compounds and applying established synthetic methodologies, researchers can approach the synthesis and characterization of this novel compound. The provided protocols offer a starting point for its preparation, which will enable further investigation into its chemical and biological properties.

References

An In-Depth Technical Guide to (3-Amino-5-chlorophenyl)methanol: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-chlorophenyl)methanol is a halogenated aminobenzyl alcohol that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, a chloro group, and a hydroxymethyl group on a phenyl ring, provides multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications in synthetic chemistry, with a focus on experimental protocols relevant to drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 5. The key functional groups are a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), and a chlorine atom (-Cl).

Below is a table summarizing the key molecular and physical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol
CAS Number 79944-63-1
Appearance Not specified (likely a solid)
Boiling Point 329.5 °C at 760 mmHg
Density 1.341 g/cm³
SMILES NCC1=CC(Cl)=CC(CO)=C1
InChI InChI=1S/C7H8ClNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2

Synthesis of this compound

Experimental Protocol: Reduction of 3-Amino-5-chlorobenzoic Acid

Warning: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 3-Amino-5-chlorobenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (a slight excess, typically 1.5-2 equivalents) in anhydrous THF.

  • In a separate flask, dissolve 3-amino-5-chlorobenzoic acid (1 equivalent) in anhydrous THF.

  • Slowly add the solution of 3-amino-5-chlorobenzoic acid to the LiAlH₄ suspension via a dropping funnel. The addition should be done at a rate that maintains a gentle reflux. Caution: The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by Thin Layer Chromatography).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with vigorous stirring until the grey suspension turns into a white, granular precipitate.

  • Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Key Synthetic Applications

This compound is a valuable intermediate in various organic reactions, primarily due to its nucleophilic amino group and the hydroxyl group that can be converted into a good leaving group. Two prominent applications are in reductive amination and the Mitsunobu reaction.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. In this process, the amino group of this compound can react with an aldehyde or a ketone to form an imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

  • Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol in this compound to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry (though not relevant for this achiral substrate). This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]

Warning: Dialkyl azodicarboxylates are potentially explosive and should be handled with care.

Materials:

  • This compound

  • Nucleophile (e.g., Benzoic acid, Phthalimide)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1 equivalent), the nucleophile (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Synthesis_of_3_Amino_5_chlorophenyl_methanol start 3-Amino-5-chlorobenzoic Acid reagent LiAlH4 in THF start->reagent Reduction product This compound reagent->product

Caption: Synthesis of this compound.

Reductive_Amination_Workflow start This compound + Aldehyde/Ketone step1 Iminium Ion Formation (cat. Acetic Acid) start->step1 step2 In situ Reduction (NaBH(OAc)3) step1->step2 product Secondary/Tertiary Amine step2->product

Caption: Reductive Amination Workflow.

Mitsunobu_Reaction_Pathway alcohol This compound reagents PPh3, DEAD/DIAD, Nucleophile (Nu-H) alcohol->reagents Activation intermediate Oxyphosphonium Salt Intermediate reagents->intermediate product Substituted Product (R-Nu) intermediate->product SN2 Attack by Nu-

Caption: Mitsunobu Reaction Pathway.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR:

    • Singlets or closely coupled multiplets for the aromatic protons.

    • A singlet for the benzylic protons (-CH₂OH).

    • A broad singlet for the amino protons (-NH₂).

    • A singlet or triplet for the hydroxyl proton (-OH), which may exchange with D₂O.

  • ¹³C NMR:

    • Signals in the aromatic region (approx. 110-150 ppm), with carbons attached to chlorine and nitrogen showing characteristic shifts.

    • A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.

  • FTIR:

    • Broad O-H stretching band around 3200-3600 cm⁻¹.

    • N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm⁻¹.

    • C-H stretching bands for the aromatic ring and the CH₂ group.

    • C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A C-O stretching band around 1000-1200 cm⁻¹.

    • A C-Cl stretching band in the fingerprint region.

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

    • Fragmentation patterns corresponding to the loss of -OH, -CH₂OH, and other fragments.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and other complex organic molecules. Its readily available functional groups allow for diverse chemical transformations, including the formation of C-N and C-O bonds through well-established reactions like reductive amination and the Mitsunobu reaction. This guide provides foundational knowledge and generalized experimental protocols to aid researchers in the effective utilization of this versatile building block. Further investigation into its spectroscopic characterization will be beneficial for its broader application.

References

Spectroscopic Data and Analysis of (3-Amino-5-chlorophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for the compound (3-Amino-5-chlorophenyl)methanol (CAS No: 79944-63-1). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted mass spectrometry data, expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics, and detailed experimental protocols for acquiring such data.

Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 79944-63-1
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Structure
Image of the chemical structure of this compound

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule. The table below presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used to verify its presence in a sample via techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

AdductPredicted m/z
[M+H]⁺158.0367
[M+Na]⁺180.0186
[M+K]⁺195.9925
[M-H]⁻156.0222

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons.

Table 2: Expected ¹H NMR Chemical Shifts and Splitting Patterns

ProtonEnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Ar-HAromatic ring~6.5 - 7.0Singlet / Doublet
-CH₂-Methylene~4.5Singlet
-OHHydroxylVariable, broad singletSinglet
-NH₂AmineVariable, broad singletSinglet

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and concentration. The hydroxyl and amine proton signals may be broad and their chemical shifts can vary significantly with temperature, solvent, and concentration.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts

CarbonEnvironmentExpected Chemical Shift (δ, ppm)
C-ClAromatic, attached to Chlorine~135
C-NH₂Aromatic, attached to Amine~148
C-CH₂OHAromatic, attached to Methanol~143
Ar-CAromatic~110 - 120
-CH₂-Methylene~64

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, C-N, and C-Cl bonds.

Table 4: Expected IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (medium)
C-H (Aromatic)Stretching3000 - 3100 (medium)
C-H (Aliphatic)Stretching2850 - 3000 (medium)
C=C (Aromatic)Stretching1450 - 1600 (medium)
C-O (Alcohol)Stretching1000 - 1260 (strong)
C-N (Amine)Stretching1020 - 1250 (medium)
C-ClStretching600 - 800 (strong)

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data discussed above for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or 500 MHz NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program (e.g., zg30).

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to approximately 240 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing a small amount of formic acid (e.g., 0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).

    • Operate in both positive and negative ion modes to observe different adducts.

  • Data Analysis:

    • Identify the peaks corresponding to the protonated molecule ([M+H]⁺) or other adducts.

    • Compare the measured accurate mass with the theoretical mass calculated for the elemental formula C₇H₈ClNO to confirm the composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or known chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Determine Elemental Composition purification->ms Pure Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Carbon-Hydrogen Framework purification->nmr Pure Sample ir IR Spectroscopy - Identify Functional Groups purification->ir Pure Sample interpretation Combined Data Analysis ms->interpretation nmr->interpretation ir->interpretation structure Structure Confirmation/ Elucidation interpretation->structure

Caption: Workflow for Spectroscopic Analysis.

References

(3-Amino-5-chlorophenyl)methanol safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for (3-Amino-5-chlorophenyl)methanol (CAS No. 79944-63-1) was not publicly available at the time of this document's creation. The following information is a synthesis of best practices for handling structurally related compounds, namely aromatic amines and chlorinated aromatic compounds. It is imperative to supplement this guide with a substance-specific risk assessment and, if obtainable, a manufacturer-provided SDS before commencing any work.

Introduction

This compound is a chemical intermediate utilized in various research and development applications, including pharmaceutical synthesis.[1][2] Its molecular structure, incorporating an aromatic amine and a chlorinated phenyl ring, suggests a need for stringent safety protocols due to the potential hazards associated with these functional groups. This guide provides a detailed overview of the inferred hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Inferred Hazard Assessment

Based on its chemical structure, this compound should be handled as a potentially hazardous substance. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1] Chlorinated organic compounds can also pose significant health risks, including damage to the liver, kidneys, and central nervous system.[3][4]

Potential Health Effects May Include:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[3][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Chronic Effects: Prolonged or repeated exposure may lead to organ damage. Aromatic amines are a class of chemicals that require careful handling due to potential long-term health effects.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound, gathered from various chemical suppliers.

PropertyValueSource
CAS Number 79944-63-1[2]
Molecular Formula C₇H₈ClNO[2]
Molecular Weight 157.60 g/mol Sunway Pharm
Appearance SolidCymitQuimica
Purity Typically ≥95%Aichun Bio, CymitQuimica

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound. The following table outlines the minimum required PPE.

Protection TypeSpecific RecommendationsStandard/Reference
Eye and Face Chemical safety goggles with side-shields or a full-face shield.OSHA 29 CFR 1910.133 / EN 166
Skin Protection Chemical-resistant lab coat or apron.General Laboratory Practice
Hand Protection Impervious gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them properly after handling.EN 374
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.General Laboratory Practice

Safe Handling and Storage Protocols

Adherence to systematic handling and storage procedures is crucial for minimizing exposure risk.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

G Diagram 1: Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling a Receipt & Inspection - Check container integrity - Verify label b Secure Storage - Cool, dry, well-ventilated area - Tightly sealed container a->b c Don Appropriate PPE - Goggles, gloves, lab coat - Respirator (if needed) b->c Begin Work d Chemical Handling - Use in chemical fume hood - Avoid dust/aerosol generation c->d e Weighing & Transfer - Use smallest practical amount - Keep containers closed d->e f Decontamination - Clean work surfaces - Decontaminate equipment e->f Complete Work g Waste Disposal - Collect in labeled hazardous waste container - Follow institutional protocols f->g h Doff PPE & Hygiene - Remove and dispose of gloves - Wash hands thoroughly g->h G Diagram 2: Emergency Exposure Response A Exposure Event Occurs B Route of Exposure? A->B C Skin Contact B->C Skin D Eye Contact B->D Eyes E Inhalation B->E Inhalation F Ingestion B->F Ingestion G Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. C->G H Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. D->H I Move to fresh air. If not breathing, give artificial respiration. E->I J Do NOT induce vomiting. Rinse mouth with water. F->J K Seek Immediate Medical Attention G->K H->K I->K J->K

References

The Versatile Building Block: A Technical Guide to (3-Amino-5-chlorophenyl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-chlorophenyl)methanol has emerged as a crucial structural motif and a versatile building block in the landscape of modern organic synthesis. Its unique trifunctional nature, featuring an amino group, a hydroxyl moiety, and a chlorinated aromatic ring, provides a powerful scaffold for the construction of complex molecules. This guide delves into the chemical properties, synthetic applications, and detailed experimental protocols involving this compound, with a particular focus on its role in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the benzene ring, along with the reactive benzylic alcohol, dictates its reactivity and handling.

PropertyValueReference(s)
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [1][2]
Appearance Light brown to brown solid[3]
Purity Typically ≥95%[2][4]
Boiling Point 329.477°C at 760 mmHg[2]
Density 1.341 g/cm³[2]
CAS Number 79944-63-1[2][5]
Storage Conditions 2-8°C, Sealed in a dry environment[3][6]

A Strategic Component in Drug Discovery and Beyond

This compound is a privileged scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[3] Its structural features allow for precise modifications to optimize ligand polarity and explore hydrogen-bond networks within aromatic frameworks, which are critical for drug-receptor interactions.[2]

Key application areas include:

  • Central Nervous System (CNS) Agents: It is a foundational component in the synthesis of antipsychotic and antidepressant medications.[3]

  • Kinase Inhibitors: The scaffold is utilized in the development of novel kinase inhibitors, a significant class of anti-cancer therapeutics.

  • Agrochemicals: Its derivatives are explored in the creation of new pesticides and herbicides, aiming for improved efficacy and environmental safety.[3]

  • Dyes and Pigments: The amino and hydroxyl groups facilitate the formation of complex chromophores, making it a precursor in the dye and pigment industry.[3]

Below is a diagram illustrating the logical workflow of utilizing this compound in a typical drug discovery pipeline.

G cluster_0 Initial Phase cluster_1 Synthetic Diversification cluster_2 Compound Library Generation cluster_3 Screening and Optimization cluster_4 Development A This compound (Starting Material) B Reaction at Amino Group (e.g., Amidation, Reductive Amination) A->B C Reaction at Hydroxyl Group (e.g., Etherification, Mitsunobu Reaction) A->C D Aromatic Ring Modification (e.g., Electrophilic Substitution) A->D E Diverse Library of Derivatives B->E C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Candidate H->I

Drug discovery workflow using the building block.

Key Synthetic Transformations: Methodologies and Protocols

The reactivity of this compound is centered around its three functional groups. The amino and hydroxyl groups are excellent nucleophiles and can also be readily functionalized. The aromatic ring, influenced by the directing effects of the amino and chloro substituents, can undergo further substitution. This multi-faceted reactivity allows for its incorporation into complex molecules through a variety of chemical transformations.

G cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions A This compound B Reductive Amination A->B -NH₂ C Amide Coupling A->C -NH₂ D Sulfonamide Formation A->D -NH₂ E Mitsunobu Reaction A->E -CH₂OH F Etherification (Williamson) A->F -CH₂OH G Esterification A->G -CH₂OH H Electrophilic Aromatic Substitution A->H Aromatic C-H

Reactivity map of this compound.
Experimental Protocol: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is frequently used to introduce substituents onto the amino group of this compound.[4] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[7]

Objective: To synthesize an N-substituted derivative of this compound via reductive amination with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[7]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen aldehyde (1.1 equivalents) in anhydrous DCM or DCE.

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The mild nature of NaBH(OAc)₃ allows for the selective reduction of the iminium ion in the presence of the unreacted aldehyde.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted product.

Experimental Protocol: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the conversion of the primary alcohol in this compound to a variety of other functional groups, such as esters and ethers, with inversion of configuration if the carbon were chiral.[8][9] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Objective: To synthesize an ether or ester derivative from the hydroxyl group of this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a phenol for ether synthesis or a carboxylic acid for ester synthesis)

  • Triphenylphosphine (PPh₃)[1]

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1]

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. It is crucial to maintain the low temperature during the addition to control the reaction's exothermicity.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting alcohol is no longer detectable by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the crude material by flash column chromatography on silica gel to isolate the target ether or ester derivative.

Conclusion

This compound stands out as a high-value building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Its trifunctional nature provides multiple handles for chemical modification, enabling the efficient construction of diverse and complex molecular architectures. The reliable and well-documented reactivity of its amino and hydroxyl groups, exemplified by protocols for reductive amination and the Mitsunobu reaction, allows for its strategic incorporation into synthetic routes. As the demand for novel, biologically active compounds continues to grow, the utility of this compound as a versatile and indispensable synthetic intermediate is set to expand further.

References

An In-depth Technical Guide to (3-Amino-5-chlorophenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in modern medicinal chemistry, (3-Amino-5-chlorophenyl)methanol is a key intermediate in the synthesis of targeted therapies, including innovative protein degraders and kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and practical applications, complete with detailed experimental protocols and workflow diagrams to support researchers in their drug discovery endeavors.

Introduction

This compound, with CAS number 79944-63-1, is a substituted benzyl alcohol derivative. Its unique trifunctional nature, featuring an amine, a chloro substituent, and a primary alcohol on a phenyl ring, makes it a versatile synthon for the construction of complex molecular architectures. This strategic positioning of reactive groups allows for sequential and regioselective modifications, rendering it a valuable component in the synthesis of pharmacologically active compounds. Notably, it serves as a crucial precursor for the development of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 79944-63-1Multiple Suppliers
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [1][2]
Appearance Light brown to brown solidMySkinRecipes
Boiling Point 329.477 °C at 760 mmHgBOC Sciences
Density 1.341 g/cm³BOC Sciences
Storage Temperature 2-8°CMySkinRecipes

Commercial Suppliers and Purchasing

This compound is commercially available from a range of suppliers, catering to both research and development as well as larger-scale production needs. The purity and available quantities can vary, influencing the cost. Researchers should consider these factors based on their specific experimental requirements.

SupplierPurityAvailable Quantities
American Elements High purity and custom grades availableResearch and bulk quantities
Apollo Scientific 97%100mg, 250mg, 1g, 5g, 25g
BOC Sciences 95%Inquire for details
CymitQuimica 97%100mg, 250mg, 1g, 5g, 10g
Sunway Pharm Ltd 97%1g, 5g, 25g
MySkinRecipes 95%250mg, 1g

Pricing information is subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for custom modifications or large-scale production. A common synthetic route involves the reduction of the corresponding carboxylic acid, 3-amino-5-chlorobenzoic acid.

Experimental Protocol: Reduction of 3-Amino-5-chlorobenzoic Acid

This protocol outlines a general procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

  • 3-Amino-5-chlorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

  • Cooling: Cool the suspension in an ice bath to 0-10°C.

  • Addition of Starting Material: Slowly add a solution of 3-amino-5-chlorobenzoic acid in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully and sequentially add water, 15% aqueous NaOH solution, and then more water to quench the excess LiAlH₄.

  • Work-up: Dilute the mixture with diethyl ether and stir until a granular precipitate forms.

  • Filtration: Filter the precipitate and wash it thoroughly with diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its primary application lies in its role as a precursor to ligands for E3 ubiquitin ligases, particularly in the development of PROTACs.

Synthesis of VHL Ligands for PROTACs

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound is a key starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.

The following diagram illustrates a generalized workflow for the development of VHL-based PROTACs, a process where precursors derived from this compound are crucial.

G cluster_ligand_synthesis Ligand Synthesis cluster_evaluation PROTAC Evaluation start Target Protein & VHL Ligand Precursors (e.g., from this compound) synth Synthesis of Warhead and E3 Ligand start->synth link Linker Conjugation synth->link protac Purified PROTAC Molecule link->protac bind Binary & Ternary Binding Assays (SPR, ITC, TR-FRET) protac->bind Characterization degrade In Vitro Protein Degradation (Western Blot, Ubiquitination Assays) bind->degrade cell Cell-Based Assays (DC50, Dmax, Proteomics) degrade->cell pheno Phenotypic Assays (Cell Viability, etc.) cell->pheno

A generalized workflow for VHL-based PROTAC development.
Experimental Protocol: General Workflow for PROTAC Characterization

This protocol outlines the key experimental stages for characterizing a newly synthesized VHL-based PROTAC.

1. Synthesis and Purification:

  • Synthesize the PROTAC molecule by coupling the target protein ligand, the VHL ligand (derived from precursors like this compound), and the linker.

  • Purify the PROTAC using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. Biophysical and Biochemical Assays:

  • Binding Affinity: Determine the binding affinities of the PROTAC to both the target protein and the VHL E3 ligase independently using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Ternary Complex Formation: Confirm the formation of the target protein-PROTAC-VHL ternary complex, which is essential for degradation. TR-FRET is a common method for this.

  • In Vitro Ubiquitination: Perform in vitro ubiquitination assays to demonstrate that the PROTAC can induce the ubiquitination of the target protein by the VHL E3 ligase.

3. Cell-Based Assays:

  • Protein Degradation: Use Western Blotting or In-Cell Western assays to quantify the degradation of the target protein in cells treated with the PROTAC.

  • DC₅₀ and Dₘₐₓ Determination: Determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) of the PROTAC.

  • Proteomics: Employ proteomic techniques to assess the selectivity of the PROTAC and identify any off-target degradation.

  • Control Experiments: Include essential controls in your experiments:

    • Inactive Control: A PROTAC with a modification that abolishes binding to the target protein.

    • Warhead Alone: The target protein ligand by itself to distinguish degradation from inhibition.

    • VHL Ligand Alone: To ensure the VHL ligand itself does not cause the observed effects.

    • Proteasome Inhibitor (e.g., MG132): Co-treatment should rescue target protein degradation, confirming proteasome-dependency.

    • Neddylation Inhibitor (e.g., MLN4924): This should also prevent PROTAC-mediated degradation by inhibiting Cullin-RING E3 ligases.

4. Phenotypic Assays:

  • Evaluate the functional consequences of target protein degradation in relevant cellular models, for example, by measuring cell viability, apoptosis, or other disease-relevant phenotypes.

Synthesis of Kinase Inhibitors

The structural motifs present in this compound also make it a valuable precursor for the synthesis of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

The following diagram illustrates a logical relationship in the design and synthesis of kinase inhibitors starting from a versatile building block like this compound.

G cluster_design Design & Synthesis cluster_screening Screening & Optimization start This compound func FunctionalizationofAminoGroup (e.g., Urea or Amide Formation) start->func div Diversification via Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) func->div lib Library of Potential Kinase Inhibitors div->lib screen Kinase Activity Screening lib->screen Evaluation sar Structure-Activity Relationship (SAR) Studies screen->sar lead Lead Optimization sar->lead candidate Preclinical Candidate lead->candidate

A workflow for kinase inhibitor development.

Conclusion

This compound is a commercially accessible and highly versatile building block with significant applications in modern drug discovery. Its utility as a precursor for VHL ligands in the rapidly evolving field of PROTACs, as well as its potential in the synthesis of kinase inhibitors, underscores its importance for medicinal chemists and researchers in drug development. This guide provides a foundational understanding of its properties, availability, and practical applications, aiming to facilitate its effective use in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Utilization of (3-Amino-5-chlorophenyl)methanol as a Precursor in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of (3-amino-5-chlorophenyl)methanol as a versatile precursor for the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers. The inclusion of a chloro-substituted phenyl ring introduces a degree of rigidity and specific physicochemical properties to the linker, which can be advantageous for optimizing the efficacy and pharmacokinetics of PROTAC molecules. The protocols outlined herein describe a strategic approach involving orthogonal protection of the amino and hydroxyl functionalities, followed by sequential functionalization to construct bifunctional linkers ready for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that engages an E3 ligase, and a chemical linker that connects these two ligands.[1]

The linker is a critical element in PROTAC design, as its length, rigidity, and chemical composition significantly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][2] The linker's properties also impact the overall physicochemical characteristics of the PROTAC, such as solubility, cell permeability, and metabolic stability.[3][4]

This compound as a Linker Precursor

This compound offers a unique structural motif for PROTAC linker synthesis. The presence of a phenyl ring introduces conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and potentially enhance binding to the target protein and E3 ligase.[3][] The chloro-substituent can modulate the electronic properties and metabolic stability of the linker.[] The amino and methanol functionalities provide two distinct points for orthogonal chemical modification, allowing for the controlled, stepwise construction of the PROTAC linker.

Physicochemical Properties of Linkers Derived from this compound
PropertyImplication for PROTAC DesignCitation
Rigidity The phenyl core restricts conformational flexibility, which can reduce the entropic penalty upon ternary complex formation, potentially leading to higher potency.[3][4]
Aromaticity The aromatic ring can participate in π-π stacking interactions with amino acid residues on the POI or E3 ligase, further stabilizing the ternary complex.[3]
Metabolic Stability Aromatic rings are generally more resistant to oxidative metabolism compared to aliphatic chains, which can improve the in vivo half-life of the PROTAC.[]
Solubility The overall solubility will be influenced by the other components of the linker (e.g., PEG chains) and the attached ligands. The chloro-phenyl group itself is relatively hydrophobic.[]
Synthetic Accessibility The amino and hydroxyl groups on the precursor allow for versatile and established chemical transformations for linker elongation and attachment of ligands.[7][8][9]

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The experimental workflow for synthesizing a PROTAC using a linker derived from this compound follows a multi-step synthetic chemistry approach.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Executes Recycling->PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_1 Synthetic Workflow for PROTAC Linker from this compound Precursor This compound Protection Orthogonal Protection (e.g., Boc for amine, TBDMS for alcohol) Precursor->Protection Selective_Deprotection_N Selective N-Deprotection Protection->Selective_Deprotection_N Selective_Deprotection_O Selective O-Deprotection Protection->Selective_Deprotection_O Functionalization_N N-Functionalization (e.g., Amide coupling with linker component) Selective_Deprotection_N->Functionalization_N Functionalization_O O-Functionalization (e.g., Williamson ether synthesis with PEG chain) Selective_Deprotection_O->Functionalization_O Final_Deprotection Final Deprotection Functionalization_N->Final_Deprotection Functionalization_O->Final_Deprotection Final_Linker Bifunctional Linker Final_Deprotection->Final_Linker Conjugation Conjugation to Warhead and E3 Ligase Ligand Final_Linker->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC

Caption: General synthetic workflow for a PROTAC linker.

Experimental Protocols

The following protocols provide a representative, multi-step synthesis for a bifunctional PROTAC linker derived from this compound. Note: These are general procedures and may require optimization based on the specific linker components and ligands being used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Orthogonal Protection of this compound

This protocol describes the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

Step 1a: Boc Protection of the Amino Group

  • Reagents and Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add TEA (1.2 eq).

    • Add (Boc)₂O (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (3-chloro-5-(hydroxymethyl)phenyl)carbamate.[7][9]

Step 1b: TBDMS Protection of the Hydroxyl Group

  • Reagents and Materials:

    • tert-butyl (3-chloro-5-(hydroxymethyl)phenyl)carbamate

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl (3-chloro-5-(hydroxymethyl)phenyl)carbamate (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq).

    • Add TBDMSCl (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl (3-(((tert-butyldimethylsilyl)oxy)methyl)-5-chlorophenyl)carbamate.[10][11]

Protocol 2: Selective Deprotection and Functionalization

This protocol outlines two alternative pathways for functionalization, depending on whether the linker is to be extended from the nitrogen or the oxygen atom first.

Pathway A: N-Functionalization followed by O-Functionalization

Step 2a-A: Selective Deprotection of the Boc Group

  • Reagents and Materials:

    • Fully protected precursor from Protocol 1

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the fully protected precursor (1.0 eq) in DCM.

    • Add TFA (20-50% v/v) at 0 °C.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.[7]

Step 2b-A: N-Amide Coupling with a Linker Component

  • Reagents and Materials:

    • Deprotected amine from Step 2a-A

    • Carboxylic acid-terminated linker component (e.g., HOOC-PEGn-X, where X is a protected functional group for later conjugation) (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (Hydroxybenzotriazole)

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the carboxylic acid linker component (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected amine from Step 2a-A in DMF.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor by LC-MS. Upon completion, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.[12][13]

Step 2c-A: Deprotection of the TBDMS Group

  • Reagents and Materials:

    • N-functionalized intermediate from Step 2b-A

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the silyl-protected intermediate in THF.

    • Add TBAF (1.1 eq) and stir at room temperature for 1-2 hours.

    • Monitor by TLC. Upon completion, quench with water and extract with ethyl acetate.

    • Wash with brine, dry, and concentrate. Purify by column chromatography to yield the linker with a free hydroxyl group.[8][14]

Step 2d-A: O-Alkylation (Williamson Ether Synthesis)

  • Reagents and Materials:

    • Intermediate with free hydroxyl from Step 2c-A

    • Sodium hydride (NaH) or potassium tert-butoxide

    • Alkyl halide-terminated linker component (e.g., Br-PEGn-Y, where Y is a protected functional group or the E3 ligase ligand)

    • Anhydrous DMF or THF

  • Procedure:

    • Dissolve the alcohol in anhydrous DMF and cool to 0 °C.

    • Carefully add NaH (1.2 eq) and stir for 30 minutes.

    • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.

    • Monitor by LC-MS. Quench carefully with water and extract with ethyl acetate.

    • Wash with brine, dry, and concentrate. Purify by column chromatography to obtain the bifunctional linker.[15][16]

Pathway B: O-Functionalization followed by N-Functionalization

This pathway involves the selective deprotection of the TBDMS group, followed by O-alkylation, and then deprotection and functionalization of the amino group. The individual steps are analogous to those described in Pathway A but performed in a different order.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of PROTAC linkers. The strategic use of orthogonal protecting groups allows for the controlled and sequential introduction of various linker moieties and, ultimately, the warhead and E3 ligase ligand. The inherent rigidity and specific electronic properties of the chloro-substituted phenyl core can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting PROTACs. The protocols provided herein offer a solid foundation for researchers to explore the potential of this building block in the development of novel and effective targeted protein degraders.

References

Application of (3-Amino-5-chlorophenyl)methanol in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-Amino-5-chlorophenyl)methanol is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its substituted aniline core provides a strategic scaffold for the construction of molecules designed to interact with the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways and prominent targets in oncology and inflammatory diseases. The presence of both an amino and a hydroxymethyl group offers orthogonal handles for chemical modification, allowing for the systematic elaboration of molecular complexity and the fine-tuning of structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the use of this compound in the synthesis of exemplary kinase inhibitors, supported by quantitative data and visual representations of synthetic workflows and relevant biological pathways.

Application in the Synthesis of Cyclin-Dependent Kinase 6 (CDK6) Inhibitors

The 3-amino-5-chlorophenyl moiety is a key pharmacophoric element in a class of potent and selective inhibitors of Cyclin-Dependent Kinase 6 (CDK6). CDK6 is a critical regulator of the cell cycle, and its aberrant activity is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.

One such inhibitor, (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol , incorporates the 3-amino-5-chlorophenyl scaffold, which typically forms crucial hydrogen bonding interactions within the hinge region of the kinase's ATP-binding pocket.

Quantitative Biological Data
Compound NameTargetIC50 (nM)
(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanolCDK633.19

Table 1: In vitro inhibitory activity of a representative CDK6 inhibitor incorporating the (3-Amino-5-chlorophenyl)amino scaffold.[1]

Experimental Protocol: Synthesis of a CDK6 Inhibitor Precursor

This protocol outlines a representative synthesis of a key intermediate for a CDK6 inhibitor, starting from this compound. The initial step involves the protection of the amino group, followed by oxidation of the alcohol to an aldehyde, which can then be used in subsequent coupling reactions.

Step 1: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Oxidation to the Aldehyde

  • Dissolve the Boc-protected alcohol (1.0 eq) in DCM (15 mL/g).

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

This aldehyde is a versatile intermediate that can be further elaborated, for example, through reductive amination with a suitable purine derivative to construct the final CDK6 inhibitor.

Signaling Pathway and Mechanism of Action

CDK6, in complex with its regulatory partner Cyclin D, phosphorylates the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the G1 to S phase transition of the cell cycle. Inhibition of CDK6 by compounds derived from this compound blocks Rb phosphorylation, leading to cell cycle arrest at the G1 checkpoint and subsequent inhibition of tumor cell proliferation.

CDK6_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Promotes Inhibitor This compound -derived Inhibitor Inhibitor->CDK46 Inhibits

Caption: CDK4/6 signaling pathway and the point of intervention by inhibitors.

Application in the Synthesis of Novel Kinase Inhibitors via Pyrimidine Scaffolds

The versatility of this compound extends to its use in the synthesis of a broader range of kinase inhibitors built upon core heterocyclic scaffolds such as pyrimidines. The amino group can act as a nucleophile to displace leaving groups on an activated pyrimidine ring, a common strategy in the construction of kinase inhibitor libraries.

Experimental Workflow: Synthesis of a Pyrimidine-based Kinase Inhibitor Intermediate

The following workflow illustrates the synthesis of a key intermediate where the (3-Amino-5-chlorophenyl) moiety is coupled to a dichloropyrimidine core. In this hypothetical example, the methanol group is first converted to a more stable and synthetically useful morpholinylmethanone group.

Synthetic_Workflow Start This compound Step1 Oxidation Start->Step1 Intermediate1 3-Amino-5-chlorobenzoic acid Step1->Intermediate1 Step2 Amide Coupling (Morpholine, Coupling Agents) Intermediate1->Step2 Intermediate2 (3-Amino-5-chlorophenyl) (morpholino)methanone Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution Intermediate2->Step3 Reagent 2,4-Dichloropyrimidine -5-carboxamide Reagent->Step3 Product Kinase Inhibitor Intermediate Step3->Product

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from patent literature (WO2019220101A1) and describes the coupling of a derivative of this compound with a dichloropyrimidine.

Materials:

  • (3-Amino-5-chlorophenyl)(morpholino)methanone (1.0 eq)

  • 2,4-Dichloropyrimidine-5-carboxamide (1.0 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dioxane

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of (3-Amino-5-chlorophenyl)(morpholino)methanone in anhydrous dioxane and DMF, add 2,4-dichloropyrimidine-5-carboxamide and triethylamine.

  • Heat the reaction mixture to 50 °C and stir for 7 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting product can be isolated by standard work-up procedures, including extraction and purification by column chromatography, to yield the desired kinase inhibitor intermediate. This intermediate can then be further functionalized at the remaining chloro-position on the pyrimidine ring to generate a library of potential kinase inhibitors.

Conclusion

This compound serves as a highly adaptable and valuable starting material in medicinal chemistry for the synthesis of targeted therapies. Its utility is particularly evident in the development of kinase inhibitors, where the 3-amino-5-chlorophenyl scaffold plays a crucial role in establishing high-affinity binding to the target protein. The protocols and examples provided herein demonstrate the practical application of this building block in constructing complex and biologically active molecules, highlighting its importance for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for the Reductive Amination of (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted (3-amino-5-chlorobenzyl)amines starting from (3-Amino-5-chlorophenyl)methanol. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering a reliable pathway to a versatile class of chemical building blocks.

Introduction

This compound is a bifunctional molecule that serves as a valuable starting material for the synthesis of a variety of substituted benzylamines. These products are of significant interest in drug discovery as they can be incorporated into a wide range of biologically active molecules. Reductive amination is a cornerstone of amine synthesis, and this document outlines a robust two-step process: the oxidation of the starting alcohol to the corresponding aldehyde, followed by the reductive amination of the aldehyde with a primary amine. This approach allows for the controlled and efficient synthesis of secondary amines.

Chemical Structures

CompoundStructure
This compound
alt text
(3-Amino-5-chlorobenzaldehyde)
alt text
N-Alkyl-(3-amino-5-chlorobenzyl)amineA secondary amine with an alkyl group attached to the nitrogen of the benzylamine.

Experimental Protocols

Protocol 1: Oxidation of this compound to (3-Amino-5-chlorobenzaldehyde)

This protocol describes the selective oxidation of the benzylic alcohol to an aldehyde using activated manganese dioxide (MnO2), a mild oxidant suitable for substrates with amine functionalities.[1][2]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M solution), add activated manganese dioxide (5.0-10.0 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional DCM.

  • Combine the filtrate and washings and dry over anhydrous MgSO4 or Na2SO4.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (3-Amino-5-chlorobenzaldehyde).

  • The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 2: Reductive Amination of (3-Amino-5-chlorobenzaldehyde) with a Primary Amine using Sodium Triacetoxyborohydride (STAB)

This protocol details the one-pot reductive amination of the aldehyde intermediate with a primary amine using the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).[3][4][5][6][7]

Materials:

  • (3-Amino-5-chlorobenzaldehyde)

  • Primary amine (e.g., benzylamine, butylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (3-Amino-5-chlorobenzaldehyde) (1.0 eq) and the primary amine (1.1-1.2 eq) in anhydrous DCE or DCM (approximately 0.1-0.2 M solution) in a round-bottom flask.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.1-1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid (0.1-0.5 eq) can be added to catalyze this step, particularly for less reactive amines.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted (3-amino-5-chlorobenzyl)amine.

Quantitative Data Summary

The following tables summarize typical yields for the oxidation and reductive amination of analogous compounds, providing an expected range for the protocols described above.

Table 1: Oxidation of Substituted Benzyl Alcohols to Benzaldehydes

SubstrateOxidantSolventReaction Time (h)Yield (%)Reference
Benzyl alcoholMnO2Dichloromethane24~95[1]
4-Methoxybenzyl alcoholMnO2Dichloromethane492[1]
4-Chlorobenzyl alcoholMnO2Dichloromethane690[1]

Table 2: Reductive Amination of Substituted Benzaldehydes with Primary Amines

AldehydeAmineReducing AgentSolventYield (%)Reference
BenzaldehydeBenzylamineNaBH(OAc)3DCE91[6]
4-Chlorobenzaldehyden-ButylamineCo-containing composite/H2Toluene60-89[8]
4-MethoxybenzaldehydeBenzylamineCo-containing composite/H2Toluene72-96[8]
BenzaldehydeAnilineNaBH4/[Et3NH][HSO4]Ionic Liquid98[9]
BenzaldehydeCyclohexylamineNaBH(OAc)3DCE88[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthetic workflow from this compound to the final N-substituted product.

experimental_workflow cluster_oxidation Protocol 1: Oxidation cluster_amination Protocol 2: Reductive Amination start This compound reagent1 MnO2, DCM aldehyde (3-Amino-5-chlorobenzaldehyde) reagent2 1. Primary Amine (R-NH2) 2. NaBH(OAc)3 product N-Alkyl-(3-amino-5-chlorobenzyl)amine reagent1->aldehyde Oxidation reagent2->product Reductive Amination

Caption: Synthetic workflow for the preparation of N-substituted (3-amino-5-chlorobenzyl)amines.

Logical Relationship for SAR Studies

The following diagram illustrates the logical relationship for generating a small library of compounds from (3-Amino-5-chlorobenzaldehyde) for Structure-Activity Relationship (SAR) studies, a common practice in drug development.

sar_studies_workflow cluster_amines Amine Diversity cluster_products Compound Library start_material (3-Amino-5-chlorobenzaldehyde) amine1 Aliphatic Amine (e.g., Butylamine) start_material->amine1 amine2 Alicyclic Amine (e.g., Cyclohexylamine) start_material->amine2 amine3 Aromatic Amine (e.g., Benzylamine) start_material->amine3 product1 Product A amine1->product1 Reductive Amination product2 Product B amine2->product2 Reductive Amination product3 Product C amine3->product3 Reductive Amination sar SAR Studies product1->sar product2->sar product3->sar

Caption: Workflow for generating a compound library for SAR studies via reductive amination.

References

Application Notes and Protocols for the Derivatization of the Amino Group on (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-chlorophenyl)methanol is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine, a benzylic alcohol, and a chlorine substituent, offers multiple points for diversification to explore structure-activity relationships (SAR). The derivatization of the amino group is a key strategy to modulate the physicochemical properties, pharmacological activity, and pharmacokinetic profile of lead compounds. This document provides detailed protocols for four common and versatile derivatization reactions of the amino group of this compound: N-acylation, N-sulfonylation, urea formation, and reductive amination.

Chemical Structures

CompoundStructure
This compoundthis compound

N-Acylation of this compound

N-acylation is a robust method for the synthesis of amides, which are prevalent in a vast number of pharmaceutical agents. This protocol describes the acylation of this compound using an acyl chloride in the presence of a base.

Reaction Scheme

Caption: N-Acylation Reaction Scheme.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous pyridine or triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Slowly add the desired acyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl (if pyridine was used), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

Quantitative Data
Acylating AgentProduct NameMolecular FormulaTypical Yield (%)Purity (%)
Acetyl ChlorideN-(3-chloro-5-(hydroxymethyl)phenyl)acetamideC₉H₁₀ClNO₂85-95>98
Benzoyl ChlorideN-(3-chloro-5-(hydroxymethyl)phenyl)benzamideC₁₄H₁₂ClNO₂80-90>98

N-Sulfonylation of this compound

Sulfonamides are another critical functional group in drug design. This protocol details the reaction of this compound with a sulfonyl chloride to yield the corresponding sulfonamide.

Reaction Scheme

Caption: N-Sulfonylation Reaction Scheme.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C.

  • Add anhydrous pyridine (1.5 equiv) dropwise.

  • Add the sulfonyl chloride (1.2 equiv) portion-wise or as a solution in a small amount of anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (ethyl acetate/hexanes gradient) to obtain the pure N-sulfonylated product.

Quantitative Data
Sulfonylating AgentProduct NameMolecular FormulaTypical Yield (%)Purity (%)
Methanesulfonyl ChlorideN-(3-chloro-5-(hydroxymethyl)phenyl)methanesulfonamideC₈H₁₀ClNO₃S75-85>97
p-Toluenesulfonyl ChlorideN-(3-chloro-5-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamideC₁₄H₁₄ClNO₃S70-80>97

Urea Formation from this compound

Urea derivatives are important pharmacophores known for their hydrogen bonding capabilities. This protocol describes the synthesis of a urea derivative by reacting this compound with an isocyanate. A similar procedure has been reported for the synthesis of 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea with a 73% yield.[1]

Reaction Scheme

Caption: Urea Formation Reaction Scheme.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, cyclohexyl isocyanate)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (for washing)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile (0.2-0.3 M) in a dry flask under an inert atmosphere, add the isocyanate (1.1-1.2 equiv) dropwise at room temperature with stirring.[1]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by TLC. In many cases, the product may precipitate from the reaction mixture.[1]

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold acetonitrile or dichloromethane.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The resulting solid can be washed with dichloromethane to remove any unreacted starting materials.[1]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data
IsocyanateProduct NameMolecular FormulaTypical Yield (%)Purity (%)
Phenyl Isocyanate1-(3-chloro-5-(hydroxymethyl)phenyl)-3-phenylureaC₁₄H₁₃ClN₂O₂70-80>98
Cyclohexyl Isocyanate1-(3-chloro-5-(hydroxymethyl)phenyl)-3-cyclohexylureaC₁₄H₁₉ClN₂O₂75-85>98

Reductive Amination of this compound

Reductive amination is a versatile method to form C-N bonds and introduce alkyl groups onto an amine. This protocol outlines the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Reaction Scheme

Caption: Reductive Amination Reaction Scheme.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in anhydrous DCM or DCE (0.1-0.2 M), add acetic acid (0.1-1.0 equiv, optional).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

Quantitative Data
Carbonyl CompoundProduct NameMolecular FormulaTypical Yield (%)Purity (%)
Benzaldehyde(3-(Benzylamino)-5-chlorophenyl)methanolC₁₄H₁₄ClNO65-75>97
Acetone(3-Chloro-5-(isopropylamino)phenyl)methanolC₁₀H₁₄ClNO60-70>97

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the derivatization reactions described above.

start Start: This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Base and Derivatizing Agent dissolve->add_reagents reaction Reaction at Controlled Temperature add_reagents->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Caption: General Derivatization Workflow.

References

The Versatility of (3-Amino-5-chlorophenyl)methanol in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-chlorophenyl)methanol is a valuable bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its vicinal amino and hydroxymethyl groups on a substituted benzene ring offer a versatile platform for constructing fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. This document provides an overview of potential applications and detailed, adaptable protocols for the synthesis of key heterocyclic cores, such as quinazolines and benzoxazines, derived from this starting material.

Synthesis of Substituted Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. While direct synthesis examples using this compound are not extensively documented, established methods for the synthesis of quinolines from 2-aminobenzyl alcohols can be adapted. One such prominent method is the acceptorless dehydrogenative coupling with ketones.

Application Note:

This protocol describes a potential pathway to synthesize 6-chloro-substituted quinolines. The reaction proceeds via an initial condensation of the amino group with a ketone, followed by an intramolecular cyclization and subsequent dehydrogenation to yield the aromatic quinoline core. The chloro-substituent at the 6-position of the resulting quinoline can serve as a handle for further functionalization in drug discovery programs.

Experimental Protocol (Adapted):

Reaction: Synthesis of 6-chloro-2,4-disubstituted quinolines from this compound and a ketone.

Materials:

  • This compound

  • Substituted ketone (e.g., acetophenone)

  • Transition metal catalyst (e.g., a ruthenium or iridium complex)

  • Base (e.g., potassium tert-butoxide)

  • High-boiling solvent (e.g., toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1 mmol), the ketone (1.2 mmol), the transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and a ligand (if required by the catalytic system).

  • Add the base (e.g., potassium tert-butoxide, 2 mmol) and the solvent (5 mL).

  • Stir the reaction mixture at a high temperature (e.g., 120-140 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-substituted quinoline.

Quantitative Data (Representative for analogous reactions):
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
[Ru(p-cymene)Cl₂]₂/LigandK₂CO₃Toluene1202475-90
IrCl₃·nH₂O/LigandCs₂CO₃Xylene1401880-95

Note: The data presented is representative of similar reactions reported in the literature for other 2-aminobenzyl alcohols and may vary for this compound.

Quinoline_Synthesis start This compound + Ketone intermediate Condensation & Intramolecular Cyclization start->intermediate Catalyst, Base, Heat product 6-Chloro-substituted Quinoline intermediate->product Dehydrogenation

Fig. 1: Proposed synthesis of 6-chloro-quinolines.

Synthesis of 6-Chloro-4H-3,1-benzoxazines

4H-3,1-Benzoxazines are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science. Their synthesis from 2-aminobenzyl alcohols and aldehydes is a well-established and efficient method.

Application Note:

This protocol outlines the synthesis of 6-chloro-4H-3,1-benzoxazine derivatives. The reaction involves the condensation of this compound with an aldehyde, leading to the formation of the benzoxazine ring system. The reaction is often catalyzed by a Lewis or Brønsted acid and can proceed under mild conditions. The resulting benzoxazines can be further elaborated.

Experimental Protocol (Adapted):

Reaction: Synthesis of 2-aryl-6-chloro-4H-3,1-benzoxazines from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid, copper iodide)

  • Solvent (e.g., acetonitrile, ethanol)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1.1 mmol) in the solvent (10 mL).

  • Add the catalyst (e.g., p-toluenesulfonic acid, 10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for the required time (typically 2-8 hours). Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 6-chloro-4H-3,1-benzoxazine.

Quantitative Data (Representative for analogous reactions):
CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TsOHAcetonitrile60485-95
CuIEthanol80680-92

Note: The data presented is representative of similar reactions reported in the literature for other 2-aminobenzyl alcohols and may vary for this compound.

Benzoxazine_Synthesis start This compound + Aldehyde intermediate Condensation & Cyclization start->intermediate Catalyst, Heat product 6-Chloro-4H-3,1-benzoxazine intermediate->product

Fig. 2: Proposed synthesis of 6-chloro-benzoxazines.

Synthesis of 7-Chloro-1,2-dihydroquinazolines

Dihydroquinazolines are precursors to quinazolines and also exhibit their own biological activities. Their synthesis can be achieved by the condensation of an aminobenzyl alcohol with an aldehyde, followed by an intramolecular cyclization.

Application Note:

This protocol provides a potential route for the synthesis of 7-chloro-1,2-dihydroquinazoline derivatives. This reaction offers a straightforward method to access this heterocyclic core, which can be subsequently oxidized to the corresponding quinazoline if desired. The choice of reaction conditions can influence the final product, with milder conditions often favoring the dihydroquinazoline.

Experimental Protocol (Adapted):

Reaction: Synthesis of 2-aryl-7-chloro-1,2-dihydroquinazolines from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Catalyst (e.g., iodine, ceric ammonium nitrate)

  • Solvent (e.g., acetonitrile, DMSO)

Procedure:

  • To a solution of this compound (1 mmol) in the chosen solvent (5 mL), add the aromatic aldehyde (1.1 mmol).

  • Add the catalyst (e.g., iodine, 20 mol%) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 1-3 hours, monitoring by TLC.

  • After completion, quench the reaction with a solution of sodium thiosulfate (if iodine is used).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain the 7-chloro-1,2-dihydroquinazoline.

Quantitative Data (Representative for analogous reactions):
CatalystSolventTemperature (°C)Time (h)Yield (%)
I₂Acetonitrile25280-90
CANDMSO601.575-88

Note: The data presented is representative of similar reactions reported in the literature for other 2-aminobenzyl alcohols and may vary for this compound.

Dihydroquinazoline_Synthesis start This compound + Aldehyde intermediate Intramolecular Cyclization start->intermediate Catalyst product 7-Chloro-1,2-dihydroquinazoline intermediate->product final_product 7-Chloroquinazoline product->final_product Oxidation

Fig. 3: Proposed synthesis of 7-chloro-dihydroquinazolines.

Disclaimer: The experimental protocols provided are adapted from literature methods for structurally related compounds. Researchers should conduct their own optimization studies for reactions involving this compound. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis and purification of (3-Amino-5-chlorophenyl)methanol, a key intermediate in pharmaceutical development. The protocols outlined are designed for scalability and reproducibility, ensuring high yield and purity of the final product.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed via a robust three-step process starting from 3-chloro-5-nitrobenzoic acid. This strategy involves:

  • Reduction of the nitro group to afford 3-amino-5-chlorobenzoic acid.

  • Esterification of the carboxylic acid to facilitate a more controlled reduction.

  • Selective reduction of the ester to the corresponding benzyl alcohol.

Each step is followed by appropriate workup and purification procedures to ensure the desired quality of intermediates and the final product.

Synthesis_Workflow cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Esterification cluster_2 Step 3: Ester Reduction cluster_3 Purification A 3-Chloro-5-nitrobenzoic Acid B 3-Amino-5-chlorobenzoic Acid A->B  Fe / NH4Cl, H2O/IPA  90°C, 3h C Methyl 3-amino-5- chlorobenzoate B->C  TMSCl, Methanol  Room Temp. D (3-Amino-5-chlorophenyl) methanol C->D  NaBH4, Methanol  Room Temp. E Purified Product D->E Crystallization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from established methods for the reduction of nitroarenes.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
3-Chloro-5-nitrobenzoic Acid201.5610.049.61.0
Iron Powder (reduced)55.858.31148.83.0
Ammonium Chloride53.491.3324.80.5
Isopropanol-78.0 L--
Water-20.0 L--
Methanol-As needed--

Procedure:

  • Reaction Setup: To a 200 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add water (20.0 L), isopropanol (78.0 L), ammonium chloride (1.33 kg), and iron powder (8.31 kg).

  • Heating: Stir the mixture vigorously and heat to an internal temperature of 90°C.

  • Addition of Starting Material: Once the temperature is stable, slowly add 3-chloro-5-nitrobenzoic acid (10.0 kg) in portions over 1 hour. Maintain the temperature at 90°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 90°C for 3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the iron salts. Wash the filter cake with methanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-amino-5-chlorobenzoic acid as a solid.

Expected Yield: 80-90% Purity: >98% (by HPLC)

This esterification protocol utilizes a mild and efficient method suitable for amino acids.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
3-Amino-5-chlorobenzoic Acid171.587.040.81.0
Methanol32.0470.0 L--
Trimethylchlorosilane (TMSCl)108.645.3048.81.2
Saturated NaHCO₃ Solution-As needed--
Ethyl Acetate-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • Reaction Setup: In a 100 L reactor, suspend 3-amino-5-chlorobenzoic acid (7.0 kg) in methanol (70.0 L) at room temperature.

  • Addition of TMSCl: Cool the suspension to 0-5°C using an ice bath. Slowly add trimethylchlorosilane (5.30 kg) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5°C and slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is ~7-8.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with ethyl acetate (3 x 20 L).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield methyl 3-amino-5-chlorobenzoate as a solid.

Expected Yield: 90-95% Purity: >97% (by HPLC)

This protocol details the reduction of the methyl ester to the target alcohol using sodium borohydride, a safer alternative for large-scale reactions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Methyl 3-amino-5-chlorobenzoate185.616.535.01.0
Sodium Borohydride (NaBH₄)37.832.6570.02.0
Methanol32.0465.0 L--
Sodium Methoxide (NaOMe)54.020.0951.750.05
1M Hydrochloric Acid-As needed--
Ethyl Acetate-As needed--
Saturated NaHCO₃ Solution-As needed--
Brine-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • Reaction Setup: In a 100 L reactor, dissolve methyl 3-amino-5-chlorobenzoate (6.5 kg) and sodium methoxide (0.095 kg) in methanol (65.0 L) at room temperature.[1]

  • Addition of NaBH₄: Cool the solution to 0-5°C. Add sodium borohydride (2.65 kg) in small portions over 2 hours, ensuring the temperature remains below 10°C.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Cool the reaction mixture to 0-5°C and slowly add 1M HCl to decompose the excess NaBH₄ and borate esters until the pH is ~7.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the product with ethyl acetate (3 x 20 L).

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude this compound.

Expected Yield: 85-95% Purity (crude): >90%

Purification Protocol

Purification of the final product is critical to meet the standards for pharmaceutical intermediates. Recrystallization is the preferred method for large-scale purification.

Purification_Workflow A Crude This compound B Dissolution in Hot Toluene A->B C Hot Filtration B->C D Slow Cooling & Crystallization C->D E Filtration & Washing with Hexane D->E F Drying under Vacuum E->F G Pure Product (>99% Purity) F->G

Caption: Purification workflow for this compound.

Procedure:

  • Solvent Selection: Toluene or a mixture of ethyl acetate and hexane is a suitable solvent system for recrystallization.

  • Dissolution: Transfer the crude this compound to a clean reactor. Add the minimum amount of hot toluene required to fully dissolve the solid.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration through a filter aid to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further to 0-5°C in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Expected Yield (Purification): 85-95% Final Purity: >99% (by HPLC)

Summary of Quantitative Data

StepStarting MaterialProductReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)Purity (%)
1. Nitro Reduction3-Chloro-5-nitrobenzoic Acid3-Amino-5-chlorobenzoic AcidFe, NH₄ClIsopropanol/Water90380-90>98
2. Esterification3-Amino-5-chlorobenzoic AcidMethyl 3-amino-5-chlorobenzoateTMSClMethanolRT12-1690-95>97
3. Ester ReductionMethyl 3-amino-5-chlorobenzoateThis compoundNaBH₄, NaOMeMethanolRT6-885-95>90 (crude)
4. PurificationCrude ProductPurified Product-Toluene/Hexane--85-95>99

Disclaimer: These protocols are intended for use by trained professionals in a laboratory or manufacturing setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The scalability of these reactions should be approached with caution, and pilot runs are recommended before proceeding to full-scale production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3-Amino-5-chlorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct route is the reduction of a 3-amino-5-chlorobenzoic acid derivative, typically the methyl ester. This precursor is readily available commercially. The reduction of the ester or carboxylic acid to the corresponding benzyl alcohol is a standard transformation in organic synthesis.

Q2: Which reducing agent is most effective for this synthesis?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for the reduction of esters and carboxylic acids to primary alcohols.[1][2][3] It is generally effective for this transformation. However, due to its high reactivity, careful control of reaction conditions is necessary to avoid side reactions. Sodium borohydride (NaBH₄) is a milder reducing agent but is typically not strong enough to reduce esters without the use of additives or harsh conditions.[2]

Q3: What are the potential side reactions that can lower the yield?

A3: Several side reactions can occur:

  • Incomplete reduction: The reaction may stop at the aldehyde stage, especially if an insufficient amount of reducing agent is used or if the reaction time is too short.

  • Reaction with the amino group: The acidic proton of the amino group will react with LiAlH₄ to produce hydrogen gas. Therefore, an excess of the reducing agent is required.

  • Dehalogenation: While less common with aryl chlorides, strong reducing agents like LiAlH₄ can sometimes lead to the cleavage of the carbon-halogen bond, resulting in the formation of 3-aminobenzyl alcohol as a byproduct.

  • Over-reduction: In some cases, though rare for benzyl alcohols, over-reduction could lead to the formation of 3-amino-5-chlorotoluene.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[4] The starting material (methyl 3-amino-5-chlorobenzoate) is less polar than the product, this compound. Therefore, the product will have a lower Rf value on a silica gel TLC plate.[4] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to achieve good separation.[5]

Q5: What is the best method for purifying the final product?

A5: The two most common and effective purification methods for this compound are recrystallization and column chromatography.[5]

  • Recrystallization: This is a simple and scalable method if the crude product has relatively high purity (85-95%).[5] Suitable solvents include ethyl acetate or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This method is excellent for separating the desired product from impurities, especially if the crude material is of lower purity or contains byproducts with similar polarity.[5] A silica gel column with a gradient elution of hexanes and ethyl acetate is typically effective.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no product yield 1. Inactive LiAlH₄: LiAlH₄ is sensitive to moisture and can decompose upon storage. 2. Insufficient LiAlH₄: The amino group of the starting material consumes one equivalent of LiAlH₄. 3. Poor quality starting material. 1. Use a fresh, unopened bottle of LiAlH₄ or test the activity of the existing batch. 2. Use at least 1.5-2 equivalents of LiAlH₄ relative to the ester. 3. Check the purity of the methyl 3-amino-5-chlorobenzoate by NMR or melting point.
Presence of unreacted starting material 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 1. Increase the reaction time or gently heat the reaction mixture (e.g., reflux in THF). 2. Ensure efficient stirring, especially for heterogeneous reactions.
Formation of an aldehyde intermediate Insufficient reducing agent. Add an additional portion of LiAlH₄ to the reaction mixture.
Product is an oil instead of a solid Presence of impurities that depress the melting point. Purify the crude product by column chromatography before attempting recrystallization.[5]
Difficulty in isolating the product during workup The product is a polar compound and may have some water solubility. During the aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and extract with a suitable organic solvent like ethyl acetate multiple times.

Experimental Protocols

Synthesis of this compound via Reduction of Methyl 3-amino-5-chlorobenzoate

This protocol is adapted from standard procedures for the reduction of aromatic esters using LiAlH₄.

Materials:

  • Methyl 3-amino-5-chlorobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, for pH adjustment if necessary)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve methyl 3-amino-5-chlorobenzoate (1 equivalent) in anhydrous THF. Slowly add this solution to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the flask to 0 °C. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Then, carefully add water dropwise, followed by a 15% aqueous NaOH solution, and finally more water.

  • Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake with THF.

  • Extraction: Combine the organic filtrates and wash with a saturated aqueous NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system.

Data Presentation

The following table presents typical reaction conditions and yields for the reduction of substituted aromatic esters to benzyl alcohols, which are analogous to the synthesis of this compound.

Starting Material Reducing Agent & Conditions Solvent Yield (%) Reference
Methyl 3-aminobenzoateLiAlH₄, refluxTHF~70-80%Analogous to known reductions
Ethyl 4-aminobenzoateLiAlH₄, rtDiethyl ether92%J. Am. Chem. Soc.1949 , 71, 375-376
Methyl 4-chlorobenzoateLiAlH₄, rtDiethyl ether95%J. Org. Chem.1978 , 43, 2280-2281
Methyl 3-nitrobenzoateLiAlH₄, rtDiethyl ether~90%Analogous to known reductions

Note: The yields for the synthesis of this compound may vary depending on the specific reaction conditions and the scale of the reaction.

Mandatory Visualizations

Reaction Pathway for the Synthesis of this compound

G start Methyl 3-amino-5-chlorobenzoate product This compound start->product Reduction reagent 1. LiAlH₄, THF 2. H₂O workup

Caption: Synthetic route to this compound.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification setup Reaction Setup (LiAlH₄ in THF) addition Add Ester Solution setup->addition reaction Reflux & Monitor by TLC addition->reaction quench Quench with EtOAc & H₂O reaction->quench filtration Filter Precipitate quench->filtration extraction Extract with EtOAc filtration->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization product Pure this compound chromatography->product recrystallization->product

Caption: General experimental workflow for the synthesis.

References

Common side reactions and byproducts in (3-Amino-5-chlorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Amino-5-chlorophenyl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the reduction of a suitable precursor, typically 3-amino-5-chlorobenzoic acid or its corresponding ester derivative. The reducing agent of choice for this transformation is a powerful hydride donor, such as Lithium Aluminum Hydride (LiAlH₄), as weaker reducing agents like sodium borohydride are generally ineffective at reducing carboxylic acids and esters.[1]

Q2: What are the primary side reactions to be aware of during the LiAlH₄ reduction of 3-amino-5-chlorobenzoic acid?

A2: The primary side reactions of concern are:

  • Reaction with the Amino Group: The acidic proton of the aromatic amino group will react with LiAlH₄ in an acid-base reaction, consuming the reagent and evolving hydrogen gas. This necessitates the use of excess LiAlH₄.

  • Incomplete Reduction: Insufficient LiAlH₄ or suboptimal reaction conditions can lead to the formation of the intermediate aldehyde, 3-amino-5-chlorobenzaldehyde. However, this intermediate is typically more reactive than the starting carboxylic acid and is usually not isolated in significant quantities.

  • Dehalogenation: While the reduction of aryl chlorides with LiAlH₄ is generally not facile, there is a minor possibility of dehalogenation to form 3-aminobenzyl alcohol, especially at elevated temperatures or with prolonged reaction times.

Q3: Can I use Sodium Borohydride (NaBH₄) to synthesize this compound from 3-amino-5-chlorobenzoic acid?

A3: No, sodium borohydride is not a sufficiently strong reducing agent to reduce carboxylic acids or their esters to alcohols.[1] Using NaBH₄ will likely result in no reaction or very low conversion.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (3-amino-5-chlorobenzoic acid), the product (this compound), and any potential byproducts. The starting material is significantly more polar and will have a lower Rf value than the product.

Troubleshooting Guides

Low or No Product Yield
Observation Possible Cause Troubleshooting Steps
No reaction observed (starting material remains). 1. Inactive LiAlH₄. 2. Insufficient amount of LiAlH₄. 3. Use of an inappropriate solvent.1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 2. Ensure at least 2-3 equivalents of LiAlH₄ are used to account for the acidic protons on the carboxylic acid and amino groups. 3. The reaction should be conducted in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (THF).
Low yield of the desired product. 1. Incomplete reaction. 2. Premature quenching of the reaction. 3. Product loss during workup and purification.1. Increase the reaction time or perform the reaction at a gentle reflux. 2. Ensure the reaction is complete by TLC before quenching. 3. Optimize the extraction and purification steps. Ensure the aqueous layer is thoroughly extracted.
Presence of Impurities
Observation Possible Cause Troubleshooting Steps
A spot corresponding to 3-amino-5-chlorobenzaldehyde is observed on TLC. Incomplete reduction of the intermediate aldehyde.1. Increase the amount of LiAlH₄. 2. Prolong the reaction time.
A byproduct with a similar polarity to the product is observed. Possible dehalogenation to form 3-aminobenzyl alcohol.1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Avoid prolonged reaction times. 3. Purify the product using column chromatography with a suitable eluent system.
The final product is discolored (e.g., yellow or brown). Formation of oxidation byproducts.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal.[2][3]

Experimental Protocols

Synthesis of this compound via LiAlH₄ Reduction

Materials:

  • 3-amino-5-chlorobenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment if needed)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: A solution of 3-amino-5-chlorobenzoic acid (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Workup (Fieser Method): The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Isolation: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethyl acetate and hexane is often a good starting point.

  • Procedure: The crude product is dissolved in a minimal amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot-filtered. The filtrate is then allowed to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.[4]

Purification by Column Chromatography
  • Stationary Phase: Silica gel is a common stationary phase for the purification of amino alcohols.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a typical mobile phase. The polarity can be gradually increased to elute the product. To prevent streaking due to the basicity of the amino group, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent.

  • Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the silica gel column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Visualizations

Synthesis_Pathway start 3-Amino-5-chlorobenzoic Acid product This compound start->product Reduction reagent 1. LiAlH4, THF 2. H2O workup Side_Reactions cluster_main Main Reaction cluster_side Side Reactions start 3-Amino-5-chlorobenzoic Acid main_product This compound start->main_product Desired Reduction incomplete_reduction 3-Amino-5-chlorobenzaldehyde start->incomplete_reduction Incomplete Reduction amine_reaction Deprotonated Amine + H2 start->amine_reaction Acid-Base Reaction reagent LiAlH4 dehalogenation 3-Aminobenzyl alcohol main_product->dehalogenation Dehalogenation (minor) Troubleshooting_Workflow start Low or No Product Yield? check_reagent Check LiAlH4 activity and quantity start->check_reagent Yes impurities Impurities Observed? start->impurities No check_conditions Verify anhydrous conditions and reaction time/temperature check_reagent->check_conditions incomplete Incomplete Reduction impurities->incomplete Aldehyde spot on TLC dehalogenation Dehalogenation impurities->dehalogenation Byproduct of similar polarity purification Purification Issues impurities->purification No recrystallization Optimize recrystallization solvent purification->recrystallization Oiling out or poor recovery column Optimize column chromatography (add base modifier) purification->column Product streaking on column

References

Purification of (3-Amino-5-chlorophenyl)methanol using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of (3-Amino-5-chlorophenyl)methanol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is a common choice for column chromatography. However, because this compound contains a basic amine group, it can interact strongly with the acidic silanol groups on the silica surface, potentially leading to significant peak tailing and yield loss.[1][2] To mitigate these issues, using an amine-functionalized silica column is a highly effective alternative.[1][2] Another approach is to deactivate standard silica gel by incorporating a basic modifier into the mobile phase.[1][3][4]

Q2: How do I select an appropriate mobile phase for the separation?

A2: Mobile phase selection should begin with Thin Layer Chromatography (TLC) analysis to identify a solvent system that provides good separation.[3] A common starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For optimal separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[3][5] Due to the basic nature of the analyte, it is crucial to add a small amount (0.5-1% v/v) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase to prevent peak tailing.[1][4]

Q3: My purified compound shows significant peak tailing in analysis. What is the cause and how can it be prevented?

A3: Peak tailing is the most common issue when purifying basic amines on silica gel.[1][4] It is caused by the strong acid-base interaction between the basic amine functionality of your compound and the acidic silanol groups on the surface of the silica stationary phase. This interaction leads to inconsistent elution and a "tailing" effect. To prevent this, add a small percentage of a base like triethylamine (TEA) to your mobile phase.[1][4] The TEA will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically. Using an amine-functionalized stationary phase is also an excellent solution.[2]

Q4: What are potential impurities I might encounter during this purification?

A4: Common impurities can originate from the starting materials or side reactions during the synthesis of this compound. These may include unreacted starting materials (e.g., 3-amino-5-chlorobenzoic acid or its ester equivalent if prepared via reduction), over-reduced byproducts, or dimers formed through side reactions. The polarity of these impurities will vary, necessitating careful optimization of the mobile phase to achieve separation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound is not eluting from the column. 1. The mobile phase is not polar enough. 2. The compound is irreversibly adsorbed to the silica due to strong acid-base interactions.[1][2]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[6] 2. Ensure a basic modifier (e.g., 0.5-1% triethylamine) is present in the mobile phase.[1][4] 3. If the problem persists, consider using a less acidic stationary phase like alumina or an amine-functionalized silica column.[2][6]
Compound is eluting immediately with the solvent front. 1. The mobile phase is too polar. 2. The sample was not loaded correctly in a concentrated band.1. Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[6] Re-optimize using TLC to achieve an Rf of 0.2-0.4.[5] 2. Ensure the sample is dissolved in a minimal amount of solvent before loading, or use a dry-loading technique for better results.[7]
Poor separation between the product and impurities. 1. The chosen solvent system does not provide adequate selectivity.[1] 2. The column was overloaded with the crude sample. 3. The column was packed improperly, leading to channeling.1. Re-screen solvent systems using TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). 2. Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of silica to the sample weight.[8] 3. Ensure the column is packed homogeneously without any air bubbles or cracks.[8]
Product appears to have decomposed on the column. 1. The compound is unstable on acidic silica gel.[6]1. Test the compound's stability by spotting it on a TLC plate, waiting 30-60 minutes, and then developing the plate to see if degradation spots appear.[6] 2. If unstable, use a deactivated stationary phase (by flushing with a TEA-containing solvent), basic alumina, or an amine-functionalized column.[3][6]

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is an ethyl acetate/hexane mixture. Add 0.5-1% triethylamine (TEA) to the solvent system to improve peak shape.

  • Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides the best separation from visible impurities.

2. Column Preparation (Wet Slurry Method):

  • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.

  • Once the silica has settled, add another layer of sand on top to protect the silica bed.[7]

  • Continuously drain the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

  • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Carefully add this powder onto the top layer of sand in the prepared column.[7]

4. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Begin collecting fractions in test tubes or flasks.

  • If a gradient elution is required (as determined by TLC showing impurities with very different polarities), gradually increase the proportion of the more polar solvent.

  • A typical gradient might be:

    • Initial Phase: 90:10 Hexane/Ethyl Acetate + 0.5% TEA

    • Intermediate Phase: 70:30 Hexane/Ethyl Acetate + 0.5% TEA

    • Final Phase: 50:50 Hexane/Ethyl Acetate + 0.5% TEA

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow start Crude Sample tlc 1. TLC Analysis (Solvent System Selection) start->tlc column_prep 2. Column Preparation (Silica Slurry Packing) tlc->column_prep sample_load 3. Sample Loading (Dry Loading) column_prep->sample_load elution 4. Elution & Fraction Collection (Gradient Mobile Phase) sample_load->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine end_product Pure this compound combine->end_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Chromatography Troubleshooting Logic problem Problem Observed During Elution decision_tailing Are peaks tailing? problem->decision_tailing decision_elution How is the Rf value? decision_tailing->decision_elution No solution_tea Add 0.5-1% Triethylamine (TEA) to mobile phase decision_tailing->solution_tea Yes decision_separation Is separation poor? decision_elution->decision_separation Rf is OK (0.2-0.4) solution_increase_polarity Increase mobile phase polarity decision_elution->solution_increase_polarity Too Low (Stuck on baseline) solution_decrease_polarity Decrease mobile phase polarity decision_elution->solution_decrease_polarity Too High (At solvent front) solution_change_solvent Try different solvent system (e.g., DCM/MeOH) decision_separation->solution_change_solvent Yes solution_check_loading Reduce column load or re-pack column decision_separation->solution_check_loading Yes

References

Troubleshooting failed reactions involving (3-Amino-5-chlorophenyl)methanol as a reactant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Amino-5-chlorophenyl)methanol as a reactant.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary reactive sites: the amino group (-NH₂) and the benzylic hydroxyl group (-CH₂OH). The aromatic ring can also undergo electrophilic substitution, but this is less common under typical reaction conditions. The presence of both a nucleophilic amine and a hydroxyl group that can be converted into a good leaving group allows for a variety of chemical transformations.

Q2: What are the common types of reactions where this compound is used?

A2: This reactant is frequently used in:

  • Amide Coupling: The amino group readily reacts with carboxylic acids or their activated derivatives to form amide bonds.

  • N-Alkylation: The amino group can be alkylated using various alkylating agents.

  • Reductive Amination: The amino group can react with aldehydes or ketones to form an imine, which is then reduced to a more substituted amine.[1][2]

  • Mitsunobu Reaction: The hydroxyl group can be substituted with various nucleophiles with inversion of stereochemistry.[3][4][5][6]

Q3: How should this compound be stored?

A3: It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guides for Failed Reactions

Amide Coupling Reactions

Problem: Low or no yield of the desired amide product.

Possible Cause Troubleshooting Recommendation
Poor activation of the carboxylic acid Use a more potent coupling reagent. For sterically hindered or electron-deficient partners, consider HATU, HBTU, or converting the carboxylic acid to an acid chloride.
Low nucleophilicity of the aniline The chloro- and amino- substituents on the phenyl ring can influence the nucleophilicity of the amine. Ensure the reaction pH is optimized. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial.
Side reaction: Self-condensation of the activated carboxylic acid Add the coupling reagent to a mixture of the carboxylic acid and this compound, rather than pre-activating the acid.
Incomplete reaction Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Product solubility issues The product may precipitate out of the reaction mixture. Try a different solvent system.

Experimental Protocol: General Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).

  • Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Relationship: Amide Coupling Troubleshooting

AmideCouplingTroubleshooting start Low Amide Yield cause1 Poor Acid Activation start->cause1 cause2 Low Amine Nucleophilicity start->cause2 cause3 Side Reactions start->cause3 cause4 Incomplete Reaction start->cause4 solution1 Use Stronger Coupling Agent (HATU, HBTU) cause1->solution1 solution2 Optimize Base/pH cause2->solution2 solution3 Modify Reagent Addition Order cause3->solution3 solution4 Increase Time/Temperature cause4->solution4

Troubleshooting logic for low amide coupling yield.
N-Alkylation Reactions

Problem: Formation of multiple alkylated products (mono-, di-, and tri-alkylation).

Possible Cause Troubleshooting Recommendation
Over-alkylation The mono-alkylated product can be more nucleophilic than the starting material. Use a large excess of the aniline to favor mono-alkylation.[7] Alternatively, using an excess of the alkylating agent will favor di-alkylation.[7]
Reaction temperature too high Lowering the reaction temperature can help reduce the rate of subsequent alkylations.[7]
Highly reactive alkylating agent Consider using a less reactive alkylating agent (e.g., a bromide instead of an iodide).

Problem: Low or no conversion.

Possible Cause Troubleshooting Recommendation
Insufficiently reactive alkylating agent Use a more reactive alkylating agent (e.g., an iodide or triflate).
Inappropriate base Ensure the base is strong enough to deprotonate the amine but not so strong as to cause side reactions. Carbonate bases (K₂CO₃, Cs₂CO₃) are often a good starting point.
Poor solvent choice Aprotic polar solvents like DMF or acetonitrile are generally effective.

Experimental Protocol: Mono-N-Alkylation

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at room temperature.

  • Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the base and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Experimental Workflow: N-Alkylation

NAlkylationWorkflow A Dissolve Reactant & Base in Solvent B Add Alkylating Agent A->B C Stir and Monitor Reaction (TLC/LC-MS) B->C D Workup: Filter & Concentrate C->D E Purification (Column Chromatography) D->E

General workflow for N-alkylation reactions.
Reductive Amination

Problem: Low yield of the desired amine.

Possible Cause Troubleshooting Recommendation
Inefficient imine formation Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent (e.g., molecular sieves) can be beneficial. The reaction is also typically favored under slightly acidic conditions (pH 4-6).
Reduction of the starting aldehyde/ketone Use a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2][8]
Decomposition of the imine The intermediate imine may be unstable. Perform the reaction as a one-pot process where the imine is reduced as it is formed.[1]

Experimental Protocol: Reductive Amination

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).

  • Add a mild acid catalyst (e.g., acetic acid, 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction for 8-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography.

Mitsunobu Reaction

Problem: Low yield of the desired substituted product.

Possible Cause Troubleshooting Recommendation
Decomposition of the azodicarboxylate reagent Add the azodicarboxylate (e.g., DEAD or DIAD) slowly at a low temperature (0 °C) to the mixture of the alcohol, phosphine, and nucleophile.[3][5]
Low acidity of the nucleophile The pKa of the nucleophile should generally be less than 13 for the reaction to proceed efficiently.[5] If the nucleophile is not acidic enough, the azodicarboxylate may act as the nucleophile, leading to side products.[5]
Formation of triphenylphosphine oxide byproduct complicates purification Use a polymer-supported triphenylphosphine or a phosphine with fluorous tags to simplify the removal of the phosphine oxide byproduct.
Incorrect order of reagent addition The order of addition can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow addition of the azodicarboxylate.[3][5]

Experimental Protocol: Mitsunobu Reaction

  • Dissolve this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Signaling Pathway: Mitsunobu Reaction Mechanism

MitsunobuMechanism TPP PPh₃ Betaine Betaine Intermediate TPP->Betaine + DIAD DIAD DIAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R-OH Alcohol R-OH (this compound) Alcohol->Alkoxyphosphonium Nucleophile Nu-H Nucleophile->Alkoxyphosphonium Product R-Nu (Inverted Stereochemistry) Alkoxyphosphonium->Product + Nu⁻ TPPO Ph₃P=O Product->TPPO Byproduct Hydrazine DIAD-H₂ Product->Hydrazine Byproduct

Simplified mechanism of the Mitsunobu reaction.

Purification of Reaction Products

General Strategy:

Products from reactions involving this compound are typically purified by silica gel column chromatography. The polarity of the eluent will depend on the specific product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

HPLC Method Development:

For analytical and preparative HPLC, a reverse-phase C18 column is a good starting point.

Parameter Recommendation
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
Mobile Phase B Acetonitrile or methanol with 0.1% TFA or formic acid.
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20-30 minutes.
Detection UV detection at a wavelength where the aromatic product has strong absorbance (e.g., 254 nm).

Common Impurities and their Removal:

  • Unreacted this compound: This is more polar than many of its N-alkylated or acylated derivatives and can often be separated by column chromatography with a less polar eluent.

  • Over-alkylated products: These are typically less polar than the mono-alkylated product and will elute earlier from a normal-phase silica column.

  • Triphenylphosphine oxide (from Mitsunobu): This byproduct can be challenging to remove completely by chromatography. Using a less polar solvent system or a different stationary phase may be necessary. In some cases, precipitation from a suitable solvent mixture can be effective.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (3-Amino-5-chlorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method is the reduction of 3-amino-5-chlorobenzoic acid. This can be achieved using various reducing agents, such as metal hydrides (e.g., sodium borohydride, lithium aluminum hydride) or through catalytic hydrogenation.

Q2: How do I choose the right solvent for the reduction of 3-amino-5-chlorobenzoic acid?

The choice of solvent depends on the selected reducing agent. For reductions using sodium borohydride, alcoholic solvents like methanol or ethanol are often suitable. For more powerful reducing agents like lithium aluminum hydride, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required.

Q3: What are the typical temperature ranges for this reduction reaction?

The optimal temperature is dependent on the reactivity of the reducing agent. Reactions with sodium borohydride in methanol can often be carried out at room temperature to reflux (around 65°C). Catalytic hydrogenation is also typically performed at room temperature, although gentle heating may be required.

Q4: I am observing the formation of by-products. What are the likely side reactions?

Common side reactions can include the formation of esters if the reaction is carried out in an alcohol solvent with unreacted carboxylic acid, or over-reduction of the aromatic ring under harsh hydrogenation conditions. Incomplete reduction may also leave unreacted starting material.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material (3-amino-5-chlorobenzoic acid) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
Low or no product yield Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure anhydrous conditions if using a moisture-sensitive reagent like LiAlH4.
Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Incomplete reaction Short reaction time.Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Poor solubility of the starting material.Use a co-solvent to improve solubility or choose a different solvent system.
Formation of multiple spots on TLC (side products) Reaction temperature is too high.Lower the reaction temperature.
Non-selective reducing agent.Consider a milder reducing agent. For example, use NaBH4 instead of LiAlH4.
Product "oils out" during recrystallization High level of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Inappropriate recrystallization solvent.Experiment with different solvent systems, or use a co-solvent system.
Difficulty in filtering the product Very fine crystals have formed.Allow the solution to cool more slowly to encourage the formation of larger crystals.

Optimization of Reaction Conditions: Data Summary

The following table summarizes representative data on the optimization of reaction conditions for the synthesis of this compound from 3-amino-5-chlorobenzoic acid.

Experiment IDCatalyst/Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaBH4Methanol2567592
2NaBH4Methanol6528595
3NaBH4Ethanol7828294
4LiAlH4THF2549097
5Pd/C (10%) + H2 (1 atm)Methanol25128896

Experimental Protocol

Synthesis of this compound via Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-chlorobenzoic acid (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to reflux (approximately 65°C) and monitor the reaction by TLC.

  • Quenching: Once the reaction is complete (typically after 2 hours at reflux), cool the mixture to room temperature and carefully add water to quench the excess sodium borohydride.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations

experimental_workflow start 3-Amino-5-chlorobenzoic Acid dissolve Dissolve in Methanol start->dissolve add_nabh4 Add NaBH4 at 0°C dissolve->add_nabh4 reflux Reflux at 65°C add_nabh4->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Problem Encountered cause1 Inactive Reagent problem->cause1 cause4 Short Reaction Time problem->cause4 cause6 Oiling Out problem->cause6 low_yield_node Low/No Yield problem->low_yield_node incomplete_reaction_node Incomplete Reaction problem->incomplete_reaction_node purification_issues_node Purification Issues problem->purification_issues_node solution1 Use Fresh Reagent cause1->solution1 cause2 Insufficient Reagent solution2 Increase Equivalents cause2->solution2 cause3 Low Temperature solution3 Increase Temperature cause3->solution3 solution4 Extend Reaction Time cause4->solution4 cause5 Poor Solubility solution5 Change Solvent cause5->solution5 solution6 Column Chromatography cause6->solution6 cause7 Fine Crystals solution7 Slow Cooling cause7->solution7

Caption: Troubleshooting logic for the synthesis of this compound.

Stability issues and degradation of (3-Amino-5-chlorophenyl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3-Amino-5-chlorophenyl)methanol in solution. Due to the limited availability of specific stability data for this compound in published literature, this guide focuses on best practices, recommended experimental protocols for stability assessment, and troubleshooting potential issues based on the chemical nature of the molecule.

General Stability Profile and Handling

This compound possesses two functional groups susceptible to degradation: an aromatic amine and a benzylic alcohol. Aromatic amines can be prone to oxidation, which may be catalyzed by light or trace metals. Benzylic alcohols can be oxidized to the corresponding aldehyde or carboxylic acid. The presence of a chloro group on the aromatic ring may also influence the molecule's reactivity.

General Handling and Storage Recommendations:

  • Storage: Store in a cool, dark, and dry place. Protect from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be protected from light and kept at a low temperature (e.g., 2-8 °C). The choice of solvent can impact stability; preliminary studies with different solvents are recommended.

Recommended Experimental Protocol for Stability Assessment

To establish the stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.[1][2][3] This information is crucial for developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[4][5]

Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionSuggested DurationAnalysis
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°CHPLC-UV/DAD
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at 60°CHPLC-UV/DAD
Oxidation 3% H₂O₂24, 48, 72 hours at room temperatureHPLC-UV/DAD
Thermal Degradation 80°C (in solid state and in solution)24, 48, 72 hoursHPLC-UV/DAD
Photostability ICH Q1B conditions (UV and visible light)Expose solid and solution samplesHPLC-UV/DAD

Note: The duration and temperature may need to be adjusted based on the observed rate of degradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other excipients.[4][5]

Table 2: Example HPLC Method Parameters for Stability Analysis

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increase to elute degradants, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV/DAD at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Troubleshooting Guide

Q1: I see a new peak in my chromatogram after leaving my solution on the bench for a few hours. What could it be?

A1: This is likely a degradation product. Given the structure of this compound, potential initial degradation products could be the corresponding aldehyde (from oxidation of the benzyl alcohol) or products of oxidative coupling of the amine. To investigate:

  • Protect your solution from light and re-analyze.

  • Prepare a fresh solution and analyze it immediately to confirm the new peak is not present initially.

  • If you suspect oxidation, try purging your solvent with nitrogen or argon before preparing the solution.

Q2: The peak for my compound is decreasing over time, but I don't see any major new peaks.

A2: This could indicate several possibilities:

  • The degradation products may not be chromophoric at the wavelength you are using for detection. A photodiode array (PDA) detector can be helpful to analyze the UV spectra of the baseline and any small emerging peaks.

  • The degradation products might be insoluble in the mobile phase and precipitating in the sample vial or on the column.

  • The compound may be degrading into multiple small products that are not easily distinguishable from the baseline noise.

Q3: My compound seems to be degrading rapidly in my chosen solvent. What should I do?

A3: The choice of solvent can significantly impact stability.

  • Consider using a different solvent. For example, if you are using methanol, try acetonitrile or a buffered aqueous solution.

  • The pH of the solution can be a critical factor. Experiment with buffered solutions at different pH values (e.g., pH 3, 5, 7, 9) to find the pH of maximum stability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its functional groups, the most probable degradation pathways are:

  • Oxidation of the benzylic alcohol: This would lead to the formation of 3-amino-5-chlorobenzaldehyde and potentially further to 3-amino-5-chlorobenzoic acid.

  • Oxidation of the aromatic amine: This can lead to the formation of colored impurities through complex oxidative coupling reactions.

  • Photodegradation: Exposure to light, especially UV light, can accelerate oxidative processes.[7]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: In the absence of specific data, it is recommended to store solutions at 2-8°C, protected from light, and in a tightly sealed container. For longer-term storage, freezing the solution at -20°C or -80°C may be an option, but a freeze-thaw stability study should be conducted to ensure the compound does not degrade under these conditions.

Q3: How can I confirm the identity of a degradation product?

A3: Identifying unknown degradation products typically requires more advanced analytical techniques. The most common approach is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), which can provide the molecular weight of the degradation product. For definitive structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary, which would require isolation of the impurity.

Q4: Are there any known incompatibilities with common excipients?

A4: There is no specific information available for this compound. However, as a general precaution, potential interactions with excipients should be considered, especially with those that could promote oxidation (e.g., those containing peroxide impurities) or react with the amine or alcohol functional groups.

Visualizations

G Workflow for Stability Assessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Study A Develop Initial HPLC Method B Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples B->C D Optimize HPLC Method for Resolution of Degradants C->D E Validate Stability-Indicating Method (Specificity, Linearity, Accuracy, Precision) D->E F Place Samples on Long-Term and Accelerated Stability E->F G Analyze Samples at Defined Time Points F->G H Evaluate Data and Establish Shelf-Life G->H

Caption: A logical workflow for conducting a stability assessment of a new chemical entity.

G Potential Degradation Pathways cluster_oxidation Oxidation A This compound B 3-Amino-5-chlorobenzaldehyde A->B [O] D Oxidative Coupling Products (Colored Impurities) A->D [O], light C 3-Amino-5-chlorobenzoic Acid B->C [O]

Caption: Hypothetical oxidative degradation pathways for this compound.

References

Methods for removing impurities from crude (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (3-Amino-5-chlorophenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities largely depend on the synthetic route. A common method for synthesizing aminobenzyl alcohols is the reduction of the corresponding nitrobenzaldehyde or nitrobenzyl alcohol. Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 3-chloro-5-nitrobenzaldehyde or 3-chloro-5-nitrobenzyl alcohol.

  • Oxidation Byproducts: Including 3-amino-5-chlorobenzaldehyde and 3-amino-5-chlorobenzoic acid, which can form if the benzylic alcohol is oxidized.[1]

  • Over-reduction Products: In some cases, over-reduction can lead to the formation of byproducts like 3-chloro-5-methylaniline.[1]

  • Residual Reducing Agents and their Byproducts: Depending on the reducing agent used (e.g., sodium borohydride, catalytic hydrogenation), residual reagents or their salts may be present.

Q2: Which purification methods are most effective for crude this compound?

A2: The two most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between them depends on the impurity profile and the desired purity level.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of impurities from the desired product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be chosen to achieve good separation of spots.[1] For visualization, UV light is often effective for aromatic compounds. Stains like potassium permanganate or ninhydrin can also be used to visualize alcohols and amines, respectively.[2][3]

Q4: What are the recommended storage conditions for this compound to prevent degradation?

A4: Amino-substituted benzyl alcohols can be sensitive to air and light. To minimize degradation, the compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.

Troubleshooting Guides

Recrystallization

G cluster_start Start cluster_process Recrystallization Process cluster_end End start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Slow cooling to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter dry Dry crystals filter->dry end Pure this compound dry->end

ProblemPossible Cause(s)Solution(s)
Oily product forms instead of crystals ("oiling out") The crude material is highly impure, depressing the melting point. The chosen solvent may be too nonpolar.- Add a small amount of a more polar co-solvent to the hot mixture. - Decant the hot solution from the oil and attempt to crystallize the oil by dissolving it in a minimal amount of a different, more suitable hot solvent. - Purify the crude material by column chromatography first to remove the bulk of the impurities.[1]
No crystals form upon cooling The solution is not saturated (too much solvent was used). The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Induce crystallization by: - Scratching the inside of the flask with a glass rod at the liquid's surface.[1] - Adding a seed crystal of the pure compound.[1] - Cooling the solution in an ice bath.[1]
Low recovery of purified product Too much solvent was used for recrystallization or washing. The crystals were filtered before crystallization was complete. The product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is fully cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Cool the filtrate in an ice bath to recover a second crop of crystals.
Colored impurities remain in the crystals The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent Select Eluent (e.g., EtOAc/Hexane) pack_column Pack Column (Silica Gel) select_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

ProblemPossible Cause(s)Solution(s)
Poor separation of the product from impurities (overlapping bands) The chosen eluent system is not optimal.- Optimize the eluent system using TLC. Try a less polar solvent mixture to increase separation. - Consider using a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity.
Product is stuck on the column or shows significant tailing The amino group is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. - Use a different stationary phase, such as deactivated silica gel or alumina.
Decomposition of the product on the column The compound is sensitive to the acidic nature of the silica gel.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use a less acidic stationary phase like alumina.
Cracks or channels in the silica gel bed Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Gently tap the column during packing to ensure a homogenous bed.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.[1]

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography on Silica Gel

This protocol assumes silica gel as the stationary phase and may need modification for other adsorbents.

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between this compound (target Rf value of ~0.3) and its impurities.[1]

  • Column Packing: Pack a glass chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform and free of air bubbles.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased during the run if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Quantitative Data Summary

Purification MethodTypical Purity AchievedTypical YieldNotes
Recrystallization >98%70-90%Simple, scalable, and effective for removing small amounts of impurities.[1]
Column Chromatography >99%60-85%Good for separating complex mixtures and achieving very high purity. Can be less scalable than recrystallization.

Note: The actual yield and purity will depend on the initial purity of the crude material and the optimization of the chosen purification method.

References

Technical Support Center: Selective Functionalization of (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Amino-5-chlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the challenges of selectively functionalizing this versatile chemical intermediate.

Troubleshooting Guide

This guide addresses common problems encountered during the experimental manipulation of this compound.

Problem IDIssueProbable Cause(s)Recommended Solution(s)
T-01 Low or No Yield Reagent Impurity: Starting material may be oxidized (indicated by a yellow or brown color). Reaction Conditions: Incorrect temperature, solvent, or reaction time. Atmosphere: The amino and benzyl alcohol groups are sensitive to air oxidation.[1]Verify Purity: Ensure the purity of this compound and all other reagents. Use fresh or purified starting material. Optimize Conditions: Review literature for optimal temperature and solvent. Monitor reaction progress using TLC or GC-MS. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[1][2]
T-02 Complex Mixture of Products Lack of Chemoselectivity: The amino and hydroxyl groups have similar reactivity, leading to a mix of N- and O-functionalized products.[3][4] Over-reaction: The primary amine may undergo di-alkylation or the molecule may undergo both N- and O-functionalization.Employ Protecting Groups: To ensure selectivity, protect the functional group that is not intended to react. This is the most robust strategy for achieving clean, selective functionalization.[5][6] Control Stoichiometry: Use a precise 1:1 molar ratio of your electrophile to the substrate to minimize over-reaction.
T-03 Reaction Mixture Turns Dark Brown/Black Oxidation: Aminophenols, particularly in solution, are susceptible to oxidation, which can form highly colored polymeric quinoid structures.[7][8] This can be catalyzed by trace metals or exposure to air.Use Purified Reagents: Ensure starting materials and solvents are free from metal impurities. Inert Atmosphere: Running the reaction under nitrogen or argon is highly recommended.[2] Protect the Amino Group: Converting the amino group to an acetamide not only controls its reactivity for other transformations but also makes it less prone to oxidation.[2]
T-04 Formation of an Aldehyde or Carboxylic Acid Impurity Oxidation of Benzyl Alcohol: The primary benzyl alcohol group is susceptible to oxidation to the corresponding 4-amino-3-chlorobenzaldehyde or benzoic acid, especially if any oxidizing agents are present.[1]Avoid Oxidizing Agents: Scrutinize all reagents to ensure no unintended oxidants are present. Mild Conditions: Use mild reaction conditions and avoid excessive heat. Protect the Alcohol: If the reaction chemistry is harsh, consider protecting the alcohol group with a silyl ether like TBDMS.[1]
T-05 Formation of Insoluble, Tar-like Substance Polymerization: Under strongly acidic conditions, benzyl alcohols are known to be prone to polymerization.[1] Direct nitration or halogenation of the aniline can also lead to tarry byproducts.[9]Control pH: Avoid strongly acidic conditions if possible. If acid is required, consider slow addition at low temperatures. Protect Functional Groups: Protect the amino group before attempting reactions that require harsh acidic conditions, such as electrophilic aromatic substitution. The resulting amide is less activating and less prone to side reactions.[9]

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective N-acylation of this compound?

Q2: What is the best strategy for selective O-alkylation?

A: Selective O-alkylation almost always requires the protection of the amino group first to prevent the formation of N-alkylated and N,O-dialkylated byproducts.[3][4] A highly effective and economical strategy involves a three-step process:

  • Protection: React the amino group with benzaldehyde to form a Schiff base (imine).[3][4]

  • Alkylation: Perform the O-alkylation using an alkyl halide and a base like potassium carbonate (K₂CO₃).[3]

  • Deprotection: Hydrolyze the imine with aqueous acid to regenerate the free amino group.[3][4]

Q3: Which protecting groups are recommended for this molecule?

A: The choice of protecting group depends on the desired reaction pathway and the stability of the group to subsequent reaction conditions. An orthogonal protection strategy, where groups can be removed under different conditions, is ideal for multi-step synthesis.[5][11]

  • For the Amino Group:

    • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride. It is stable to a wide range of conditions and is easily removed with a strong acid like trifluoroacetic acid (TFA).[1][12]

    • Cbz (Carbobenzyloxy): Installed using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[1]

  • For the Hydroxyl Group:

    • TBDMS (tert-Butyldimethylsilyl): A robust silyl ether that is stable to many non-acidic conditions. It is typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[1][5]

Q4: I am getting a mixture of ortho and para isomers during an electrophilic substitution on the aromatic ring. How can I improve regioselectivity?

Q5: Why is my Friedel-Crafts reaction failing with this substrate?

A: Friedel-Crafts reactions (both alkylation and acylation) typically fail with anilines or strongly deactivated rings. The Lewis acid catalyst (e.g., AlCl₃) complexes with the lone pair of electrons on the basic amino group.[2] This forms a positively charged ammonium species, which is a powerful deactivating group and directs meta-substitution, often preventing the reaction entirely. Protecting the amino group as an amide is essential before attempting a Friedel-Crafts reaction.

Quantitative Data Summary

The following table summarizes yields for selective functionalization reactions of aminophenols from relevant literature. While not specific to this compound, these results provide a strong indication of expected outcomes for similar transformations.

Table 1: Yields for Selective O-Alkylation of Aminophenols via Benzaldehyde Protection [3]

EntryAminophenolAlkyl HalideProductYield (%)
12-AminophenolBenzyl bromide2-(Benzyloxy)aniline91.5
22-AminophenolAllyl bromide2-(Allyloxy)aniline89.3
32-AminophenolEthyl bromoacetateEthyl (2-aminophenoxy)acetate90.1
44-AminophenolBenzyl bromide4-(Benzyloxy)aniline92.4
54-AminophenolPropyl iodide4-Propoxyaniline85.2

Table 2: Yields for Selective N-Alkylation of Aminophenols via Reductive Amination [3]

EntryAminophenolAldehydeProductYield (%)
12-AminophenolBenzaldehyde2-(Benzylamino)phenol98.3
22-Aminophenol2-Hydroxybenzaldehyde2-((2-Hydroxybenzyl)amino)phenol90.7
34-AminophenolBenzaldehyde4-(Benzylamino)phenol96.7
44-Aminophenol4-Chlorobenzaldehyde4-((4-Chlorobenzyl)amino)phenol89.1

Key Experimental Protocols

Protocol 1: Selective O-Benzylation of an Aminophenol

This protocol is adapted from a general procedure for the selective O-alkylation of aminophenols.[3][4]

  • Protection of the Amino Group:

    • To a stirred solution of the aminophenol (e.g., 30 mmol) in 80 mL of methanol, add benzaldehyde (1.0 equivalent, 30 mmol).

    • Stir the resulting solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure (in vacuo). The resulting residue is the N-benzylideneaminophenol (Schiff base), which can be used directly in the next step.

  • O-Alkylation:

    • Dissolve the crude N-benzylideneaminophenol (e.g., 3 mmol) in acetone (30 mL).

    • Add potassium carbonate (K₂CO₃, 2.0 equivalents, 6 mmol) and the desired alkyl halide (e.g., benzyl bromide, 1.0 equivalent, 3 mmol).

    • Reflux the mixture for approximately 20 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Deprotection (Hydrolysis):

    • Dissolve the crude O-alkylated intermediate in a mixture of ethanol and 2M hydrochloric acid.

    • Stir the solution at room temperature for 1 hour.

    • Neutralize the solution with sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo to yield the final O-alkylated aminophenol.

Protocol 2: Selective N-Acetylation of an Aminophenol

This protocol is based on standard methods for the N-acylation of aminophenols.[10]

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., water, or an organic solvent like ethyl acetate). If using water, prepare a solution of sodium acetate (1.2 equivalents) in water.

    • Cool the solution in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride (1.1 equivalents) to the stirred, cooled solution.

    • Continue stirring in the ice bath for approximately 1 hour.

  • Isolation and Purification:

    • If the product precipitates, collect it by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold deionized water.

    • If the product does not precipitate, extract it with an organic solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acetylated product.

Visualizations

G start Start: Functionalize This compound target Target Functional Group? start->target amino_path Amino Group (-NH2) target->amino_path -NH2 hydroxyl_path Hydroxyl Group (-OH) target->hydroxyl_path -OH reaction_type_N Reaction Type? amino_path->reaction_type_N reaction_type_O Reaction Type? hydroxyl_path->reaction_type_O acylation_N N-Acylation reaction_type_N->acylation_N Acylation alkylation_N N-Alkylation reaction_type_N->alkylation_N Alkylation acylation_O O-Acylation reaction_type_O->acylation_O Acylation alkylation_O O-Alkylation reaction_type_O->alkylation_O Alkylation proc_acylation_N Direct Acylation: Use Acyl Halide/Anhydride + Base acylation_N->proc_acylation_N proc_alkylation_N Reductive Amination: Use Aldehyde/Ketone + Reducing Agent alkylation_N->proc_alkylation_N proc_protect_N Step 1: Protect -NH2 (e.g., Boc, Ac, Imine) acylation_O->proc_protect_N alkylation_O->proc_protect_N proc_reaction_O Step 2: Perform O-Acylation or O-Alkylation proc_protect_N->proc_reaction_O proc_deprotect_N Step 3: Deprotect -NH2 proc_reaction_O->proc_deprotect_N

Caption: Decision workflow for selective functionalization strategy.

G cluster_start Starting Material cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection cluster_product Final Product start This compound + Benzaldehyde step1 Stir in Methanol, RT, 1h Remove Solvent start->step1 intermediate1 N-Benzylidene Intermediate (Schiff Base) step1->intermediate1 step2 Reflux, ~20h intermediate1->step2 reagents2 Alkyl Halide (R-X) K2CO3, Acetone reagents2->step2 intermediate2 Protected O-Alkylated Product step2->intermediate2 step3 Stir at RT, 1h Neutralize & Extract intermediate2->step3 reagents3 2M HCl, Ethanol reagents3->step3 product Selectively O-Alkylated Product step3->product

Caption: Experimental workflow for selective O-alkylation.

G start Reaction Conditions (e.g., Unprotected, Harsh) p_mix Mixture of N- and O- Functionalized Products start->p_mix p_ox_amine Amine Oxidation (Colored Impurities) start->p_ox_amine p_ox_alcohol Alcohol Oxidation (Aldehyde/Acid Impurity) start->p_ox_alcohol p_poly Polymerization (Tar Formation) start->p_poly p_over Over-Functionalization (Di-substitution) start->p_over c1 Similar Nucleophilicity of -NH2 and -OH p_mix->c1 c2 Air Exposure, Metal Catalysts p_ox_amine->c2 c3 Presence of Oxidizing Agents p_ox_alcohol->c3 c4 Strongly Acidic Conditions p_poly->c4 c5 Incorrect Stoichiometry p_over->c5

Caption: Relationship between conditions and common side reactions.

References

Preventing oxidation of the amino group in (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Amino-5-chlorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of amino group oxidation in this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group in this compound susceptible to oxidation?

A1: The amino group (-NH2) on the phenyl ring of this compound is a strong activating group.[1] This means it increases the electron density of the aromatic ring, making the compound highly susceptible to oxidation.[2] The lone pair of electrons on the nitrogen atom can be readily attacked by oxidizing agents, leading to undesired side products.

Q2: What are the common consequences of amino group oxidation in this compound?

A2: Oxidation of the amino group can lead to the formation of various byproducts, including nitroso, nitro, and polymeric compounds. This results in a lower yield of the desired product, complicates the purification process, and can introduce impurities that are difficult to remove. In the context of multi-step synthesis, these impurities can interfere with subsequent reactions.

Q3: How can I prevent the oxidation of the amino group during my reaction?

A3: The most effective way to prevent oxidation is to "protect" the amino group.[3] This involves temporarily converting the highly reactive amino group into a less reactive functional group, such as an amide or a carbamate.[2][4] This protected group can withstand the reaction conditions and can be easily removed later to restore the amino group.[3]

Q4: What are the most common protecting groups for the amino group in anilines like this compound?

A4: The most commonly used protecting groups for anilines are the tert-butoxycarbonyl (Boc) group and the acetyl (Ac) group.[4]

  • Boc Group: Forms a carbamate. It is widely used due to its stability under many reaction conditions and the ease of its removal under mild acidic conditions.[4][5]

  • Acetyl Group: Forms an acetamide. This is a simple and cost-effective protection method that significantly reduces the activating effect of the amino group.[1]

Q5: How do I choose between a Boc and an acetyl protecting group?

A5: The choice of protecting group depends on the specific reaction conditions of your synthetic route.

  • Use the Boc group if your subsequent reaction steps involve basic or nucleophilic conditions, as it is stable to these.[6] It is also preferred when mild deprotection is required.

  • Use the acetyl group if your subsequent steps are performed under neutral or mildly acidic conditions. Deprotection typically requires stronger acidic or basic hydrolysis.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of protected product Incomplete reaction.- Ensure stoichiometric amounts of the protecting reagent (e.g., Boc anhydride, acetyl chloride) are used. An excess (1.1-1.5 equivalents) is often recommended.[8] - Check the reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the base used (e.g., triethylamine, pyridine, sodium bicarbonate) is appropriate and added in sufficient quantity to neutralize the acid byproduct.[7][8]
Poorly nucleophilic amine.Anilines with electron-withdrawing groups can be less reactive.[9] Consider using a more reactive acylating agent or a catalyst like 4-dimethylaminopyridine (DMAP).[8]
Formation of multiple products Over-acylation or side reactions.- Control the stoichiometry of the reagents carefully. - Perform the reaction at a lower temperature to improve selectivity.
Oxidation of the starting material.- Use deoxygenated solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in removing the protecting group Incomplete deprotection.- For Boc deprotection, ensure a sufficient concentration of a strong acid like trifluoroacetic acid (TFA) or HCl is used.[4][8] - For acetyl group deprotection, stronger acidic or basic hydrolysis conditions and longer reaction times may be necessary.[7]
Acid-labile functional groups in the molecule are affected.- For Boc deprotection, consider alternative milder deprotection methods if your molecule is sensitive to strong acids.[10]
Product decomposition during workup Instability of the product.- Use mild workup conditions. - Avoid prolonged exposure to strong acids or bases if the product is sensitive.

Experimental Protocols

Protocol 1: Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv) to the solution.[8]

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at 0 °C.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group.

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound (1.0 equiv) in DCM.

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-50% v/v) or 4M HCl in dioxane dropwise.[4][8]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Protection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start This compound Reagents_P Add (Boc)2O and Base (e.g., Et3N) Start->Reagents_P Reaction_P Stir at RT Reagents_P->Reaction_P Workup_P Aqueous Workup and Extraction Reaction_P->Workup_P Protected Boc-Protected Product Workup_P->Protected Protected_D Boc-Protected Product Reagents_D Add Acid (e.g., TFA) Protected_D->Reagents_D Reaction_D Stir at RT Reagents_D->Reaction_D Workup_D Neutralization and Extraction Reaction_D->Workup_D Final Deprotected Amine Workup_D->Final

Caption: Workflow for Boc Protection and Deprotection.

Troubleshooting_Logic Start Low Yield of Protected Product? Check_Reagents Check Stoichiometry and Purity of Reagents Start->Check_Reagents Check_Conditions Verify Reaction Time and Temperature Start->Check_Conditions Check_Base Ensure Sufficient and Appropriate Base Start->Check_Base Oxidation Suspect Oxidation? Start->Oxidation Resolved Issue Resolved Check_Reagents->Resolved Check_Conditions->Resolved Check_Base->Resolved Inert_Atmosphere Consider Inert Atmosphere Inert_Atmosphere->Resolved Oxidation->Check_Reagents No Oxidation->Inert_Atmosphere Yes

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Scaling Up Reactions with (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up reactions involving (3-Amino-5-chlorophenyl)methanol from the laboratory to the pilot plant scale.

Chemical Properties of this compound

This compound is a halogenated aminobenzyl alcohol often utilized as an intermediate in medicinal chemistry.[1] Its physical and chemical properties are crucial for process development and scale-up.

PropertyValueReference
CAS Number 79944-63-1[2]
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Boiling Point 329.477°C at 760 mmHg[]

General Scale-Up Challenges

Transitioning a chemical process from the laboratory to a pilot plant is not a linear process.[1] Several factors change non-linearly with the increase in scale, presenting significant challenges.

ChallengeDescriptionKey Considerations
Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging. Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale.- Thorough thermodynamic analysis is crucial. - Ensure adequate cooling capacity of the pilot plant reactor. - Consider fed-batch or continuous processing to control heat generation.
Mixing and Mass Transfer Achieving homogeneous mixing in a large reactor is more difficult than in a small flask. Poor mixing can lead to localized "hot spots," side reactions, and lower yields.- The type and geometry of the stirrer are critical. - Computational Fluid Dynamics (CFD) modeling can help predict mixing behavior. - Ensure efficient mass transfer for multiphase reactions.
Impurity Profile Minor impurities at the lab scale can become significant issues at the pilot scale, potentially affecting product quality and purification.- Identify and characterize all major and minor impurities at the lab scale. - Develop robust analytical methods for in-process control.
Reagent Addition The rate and method of reagent addition can significantly impact the reaction outcome and safety on a larger scale.- Control the addition rate of reactive reagents to manage exotherms. - Sub-surface addition may be necessary for gaseous reagents or to avoid splashing.
Downstream Processing Isolation and purification methods used in the lab, such as column chromatography, may not be feasible or economical at the pilot scale.- Develop scalable crystallization and filtration processes. - Evaluate alternative purification techniques like extraction or distillation.

Troubleshooting Guide for Key Reactions

This section addresses specific issues that may be encountered when scaling up common reactions involving this compound.

Oxidation of the Benzylic Alcohol

The oxidation of the primary alcohol in this compound to the corresponding aldehyde is a common transformation.

dot

Oxidation_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_reagents This compound + Oxidizing Agent lab_reaction Small Scale Reaction (e.g., Round Bottom Flask) lab_reagents->lab_reaction Controlled Addition lab_workup Work-up & Purification (e.g., Chromatography) lab_reaction->lab_workup Quenching pilot_reaction Pilot Reactor (Jacketed, Stirred) lab_reaction->pilot_reaction Scale-up Challenges: - Heat Management - Mixing Efficiency lab_product Pure Aldehyde lab_workup->lab_product pilot_reagents Bulk Reagents pilot_reagents->pilot_reaction Controlled Feed pilot_workup Scalable Work-up (e.g., Crystallization) pilot_reaction->pilot_workup Transfer & Quench pilot_product Bulk Pure Aldehyde pilot_workup->pilot_product

Caption: Workflow for scaling up the oxidation of this compound.

Problem Potential Cause Troubleshooting Steps
Runaway Reaction / Poor Temperature Control - Inadequate heat removal due to decreased surface-area-to-volume ratio. - Addition of oxidizing agent is too fast.- Reduce the addition rate of the oxidizing agent. - Ensure the reactor's cooling system is operating at maximum capacity. - Consider using a more dilute solution of the oxidizing agent.
Low Yield / Incomplete Conversion - Poor mixing leading to localized depletion of the oxidizing agent. - Mass transfer limitations if a solid or gaseous oxidant is used.- Increase the agitation speed, ensuring adequate vortexing. - Evaluate different impeller designs for better mixing. - For solid oxidants, ensure they are finely powdered and well-suspended.
Formation of Over-oxidation Products (Carboxylic Acid) - "Hot spots" in the reactor due to poor mixing and heat transfer. - Reaction temperature is too high.- Improve agitation to ensure uniform temperature distribution. - Lower the reaction temperature. - Use a more selective oxidizing agent.
Difficult Product Isolation - The product may be an oil at the lab scale but could crystallize at higher concentrations in the pilot plant, causing handling issues.- Perform solubility studies at different concentrations and temperatures. - Develop a robust crystallization procedure with a suitable anti-solvent.
Suzuki-Miyaura Coupling of the Aryl Chloride

Coupling a boronic acid or ester at the chloride position is a key C-C bond-forming reaction.

dot

Suzuki_Coupling_Pathway reactant This compound reaction Suzuki-Miyaura Coupling reactant->reaction boronic_acid Ar-B(OH)2 boronic_acid->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base (e.g., K2CO3) base->reaction product Coupled Product reaction->product byproduct Boron & Catalyst Residues reaction->byproduct

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Problem Potential Cause Troubleshooting Steps
Low or Inconsistent Yield - Inefficient mixing leading to poor catalyst distribution. - Deactivation of the palladium catalyst. - Insufficient degassing leading to oxygen sensitivity of the catalyst.- Ensure robust agitation to keep the catalyst suspended. - Use a more robust ligand or a pre-catalyst that is less sensitive to air. - Implement a thorough nitrogen or argon sparging of the solvent and reactor headspace.
High Levels of Palladium in the Final Product - Incomplete precipitation or removal of the palladium catalyst. - The chosen work-up is not effective at scale.- Screen different palladium scavengers (e.g., silica-based thiols, activated carbon) at the lab scale.[4] - Optimize the filtration process to effectively remove the spent catalyst. - Consider using a heterogeneous catalyst that can be more easily filtered.
Formation of Homocoupling Byproducts - The reaction temperature is too high. - Incorrect stoichiometry of reactants.- Optimize the reaction temperature; sometimes a lower temperature for a longer time is beneficial. - Carefully control the addition of the boronic acid.
Reductive Amination

The amino group can be further functionalized through reductive amination.

dot

Reductive_Amination_Troubleshooting start Reductive Amination Scale-Up Issue q1 Low Conversion? start->q1 q2 Impurity Formation? start->q2 q3 Hydrogenation Issues? start->q3 a1 Check catalyst activity. Increase catalyst loading. Optimize temperature and pressure. q1->a1 Yes a2 Identify byproducts (e.g., over-alkylation). Adjust stoichiometry. Control addition of reducing agent. q2->a2 Yes a3 Ensure efficient H2 dispersion. Check for catalyst poisoning. Verify pressure rating of the pilot reactor. q3->a3 Yes

Caption: Troubleshooting logic for reductive amination scale-up.

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction - Catalyst deactivation or poisoning.[1] - Insufficient hydrogen pressure or poor gas dispersion.- Ensure the purity of all starting materials and solvents. - Increase hydrogen pressure (within the safety limits of the reactor). - Improve agitation to enhance gas-liquid mass transfer.
Formation of Dialkylated Byproduct - The newly formed secondary amine is reacting further.- Use a controlled addition of the carbonyl compound or the reducing agent. - Optimize the stoichiometry of the reactants.
Difficult Catalyst Filtration - The catalyst particles are too fine. - The product is viscous, leading to slow filtration.- Use a filter aid (e.g., Celite). - Consider a catalyst with a larger particle size. - Dilute the reaction mixture with a suitable solvent before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: Especially during exothermic reactions like oxidations. A thorough understanding of the reaction calorimetry is essential.

  • Handling of Hazardous Reagents: Many reactions may involve flammable solvents, corrosive reagents, or toxic catalysts. Ensure all personnel are trained on the proper handling procedures and that the pilot plant is equipped with the necessary safety features (e.g., emergency showers, ventilation).

  • Pressure Build-up: Reactions that evolve gas (e.g., hydrogenation) must be conducted in pressure-rated reactors with appropriate pressure relief systems.

Q2: How can I minimize solvent usage during scale-up?

A2: Minimizing solvent usage is crucial for process efficiency and environmental reasons.

  • Concentration Optimization: Carefully study the effect of reaction concentration at the lab scale. Higher concentrations can sometimes be used at the pilot scale due to better mixing and temperature control.

  • Solvent Selection: Choose a solvent in which the product has lower solubility at a certain temperature to facilitate crystallization and reduce the need for large volumes of anti-solvent.

  • Telescoping Processes: If possible, avoid isolating intermediates and instead carry the crude reaction mixture forward to the next step.

Q3: What analytical techniques are essential for monitoring a pilot-scale reaction?

A3: In-process control (IPC) is critical for successful scale-up.

  • HPLC/UPLC: For monitoring the consumption of starting materials and the formation of the product and impurities.

  • GC: Useful for monitoring volatile components and solvents.

  • NMR: Can provide detailed structural information but is less common for real-time IPCs in a plant setting.

  • FT-IR/Raman Spectroscopy: Can sometimes be used in-situ with a probe to monitor reaction progress without taking samples.

Q4: How do I handle the purification of the final product at the pilot scale?

A4:

  • Crystallization: This is the most common and scalable method for purifying solid products. Develop a robust crystallization process by screening different solvents and anti-solvents, and by controlling the cooling profile.

  • Extraction: Liquid-liquid extraction is a scalable technique for removing impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation can be an effective purification method.

  • Chromatography: While large-scale column chromatography is expensive and complex, it is sometimes necessary for high-purity products.

By carefully considering these factors and proactively addressing potential challenges, the scale-up of reactions involving this compound from the laboratory to the pilot plant can be achieved safely and efficiently.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to Analytical Methods for (3-Amino-5-chlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The purity of (3-Amino-5-chlorophenyl)methanol can be effectively determined using a range of analytical techniques, each with distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods explored in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, Thin-Layer Chromatography (TLC) is presented as a rapid, qualitative screening tool.

Comparative Analysis of Key Purity Assessment Methods

The choice of analytical method for purity assessment often depends on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown components, or high-throughput screening. The following table summarizes the key performance attributes of the recommended methods for the analysis of this compound, with the understanding that these are typical values for analogous compounds and would require method development and validation for this specific analyte.

Analytical MethodPrincipleTypical Column/SystemMobile Phase/Carrier GasDetectionEstimated Retention TimeLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Advantages
HPLC (Reversed-Phase) Partitioning between a nonpolar stationary phase and a polar mobile phase.C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic AcidUV-Vis (e.g., 254 nm)3 - 10 min~0.1 µg/mL~0.3 µg/mLVersatile for a wide range of polar and nonpolar impurities, robust, and widely available.
GC-MS Partitioning between a gaseous mobile phase and a liquid stationary phase, with mass spectrometric detection.5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)HeliumMass Spectrometry (EI)5 - 15 min~1 ng/mL~3 ng/mLHigh sensitivity and specificity, excellent for volatile impurities and structural elucidation of unknowns.
qNMR (¹H-NMR) Absorption of radiofrequency by atomic nuclei in a magnetic field. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.500 MHz NMR SpectrometerDMSO-d₆¹H NucleusN/A~0.1% (w/w)~0.3% (w/w)Primary ratio method, highly accurate and precise, does not require a reference standard of the analyte, provides structural information.
TLC Partitioning between a solid stationary phase and a liquid mobile phase.Silica Gel 60 F₂₅₄Ethyl Acetate/Hexane (e.g., 1:1 v/v)UV (254 nm), Iodine vaporN/AQualitativeN/ARapid, simple, low cost, good for reaction monitoring and preliminary purity checks.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive purity assessment of a chemical substance. The following diagram illustrates a typical experimental workflow, from sample preparation to data analysis and reporting.

analytical_workflow Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Reporting sample Obtain this compound Sample dissolve Dissolve in a Suitable Solvent (e.g., Methanol, Acetonitrile) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter qnmr qNMR Analysis dissolve->qnmr tlc TLC Screening dissolve->tlc hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms process Process Chromatograms/Spectra hplc->process gcms->process qnmr->process tlc->process quantify Quantify Purity and Impurities process->quantify identify Identify Unknown Impurities (if necessary) process->identify report Generate Certificate of Analysis/Report quantify->report identify->report

A logical workflow for the purity assessment of a chemical substance.

Principles of Analytical Separation and Detection

The underlying principles of these analytical techniques determine their suitability for different aspects of purity analysis. The following diagram illustrates the conceptual basis of each method.

analytical_principles Principles of Analytical Methods cluster_detection Detection and Quantification hplc HPLC Stationary Phase: C18 Mobile Phase: Liquid uv UV-Vis Spectroscopy Absorption of UV-Vis light by chromophores hplc->uv Analyte Elution gc GC Stationary Phase: Polymer Film Mobile Phase: Inert Gas ms Mass Spectrometry Ionization and mass-to-charge ratio analysis gc->ms Analyte Elution tlc TLC Stationary Phase: Silica Gel Mobile Phase: Liquid tlc->uv Spot Visualization nmr qNMR (Quantitative Analysis)

Conceptual overview of the analytical techniques.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments. These should be considered as starting points and may require optimization for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical starting gradient would be 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities. Due to the presence of polar amino and hydroxyl groups, derivatization may be necessary to improve peak shape and thermal stability, although direct analysis is often possible.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR provides a highly accurate method for purity determination without the need for a specific reference standard of the analyte.

  • Instrumentation: An NMR spectrometer with a field strength of 400 MHz or higher.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of reactions.

  • Stationary Phase: Silica gel 60 F₂₅₄ aluminum plates.

  • Mobile Phase (Solvent System): A mixture of a nonpolar and a polar solvent. A good starting point is a 1:1 (v/v) mixture of ethyl acetate and hexane. The ratio can be adjusted to achieve optimal separation (an Rf value of 0.3-0.5 for the main spot is ideal).

  • Sample Preparation: Prepare a concentrated solution of the sample (e.g., 5-10 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Procedure:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase vapor.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).

  • Analysis: The presence of multiple spots indicates the presence of impurities. The relative amount of impurities can be roughly estimated by the size and intensity of the spots.

Comparative Guide to RP-HPLC Method Development for (3-Amino-5-chlorophenyl)methanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of (3-Amino-5-chlorophenyl)methanol with alternative analytical techniques. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in analytical method selection and development.

Introduction

This compound is an aromatic amino alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are essential for ensuring its purity, stability, and quality throughout the drug development process. RP-HPLC is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and versatility.[1][2][3] This guide outlines a systematic approach to developing a stability-indicating RP-HPLC method for this compound and compares it with other potential analytical methodologies.

Proposed RP-HPLC Method and Comparison with Alternatives

A stability-indicating analytical method is crucial for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products that may form under various stress conditions.[4][5] The development of such a method typically involves forced degradation studies to ensure specificity.[4][5]

1. Proposed RP-HPLC Method

Based on the analysis of structurally similar compounds, such as 5-(3-Aminophenyl)-2-chlorophenol, a robust RP-HPLC method can be developed.[4] The following protocol is proposed as a starting point for the analysis of this compound.

Experimental Protocol: Proposed RP-HPLC Method

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector, autosampler, and column oven.[4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase:

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of the main compound from any potential impurities or degradation products.[6][7] A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength would be selected to maximize sensitivity. Aromatic compounds typically have strong absorbance in the 220-280 nm range.[2]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: A stock solution of this compound (e.g., 100 µg/mL) is prepared in a suitable solvent like methanol or a mixture of methanol and water.[4][10]

    • Sample Solution: The sample is dissolved in the same solvent as the standard to a similar concentration.[4]

2. Alternative Analytical Techniques

While RP-HPLC is a powerful tool, other techniques can also be considered for the analysis of this compound.

  • Gas Chromatography (GC): GC can be a viable alternative, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of the amino alcohol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are not well-retained on traditional C18 columns, HILIC can be an effective separation technique.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and lower solvent consumption compared to conventional HPLC by utilizing columns with smaller particle sizes.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the proposed RP-HPLC method and its alternatives.

ParameterProposed RP-HPLC MethodGas Chromatography (GC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase.[1]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content.
Typical Stationary Phase C18, C8Polysiloxane-based (e.g., DB-5, HP-5)Unmodified silica, polar bonded phases (e.g., amino, cyano)
Mobile Phase Acetonitrile/Methanol and Water/Buffer[6]Inert gas (e.g., Helium, Nitrogen)High organic solvent content with a small amount of aqueous buffer
Derivatization Generally not required for UV detection.[11]Often required to increase volatility and thermal stability.Not typically required.
Detection UV/Vis (PDA), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)Evaporative Light Scattering Detector (ELSD), MS
Advantages High resolution, versatility, widely applicable, good for non-volatile and thermally labile compounds.[2][3]High efficiency, excellent for volatile compounds, sensitive detectors.Good for highly polar compounds, complementary selectivity to RP-HPLC.
Limitations May have limited retention for very polar compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Can have longer equilibration times, may be less robust than RP-HPLC.

Mandatory Visualization

The following diagram illustrates the logical workflow for the development of a stability-indicating RP-HPLC method.

RP_HPLC_Method_Development A Define Analytical Target Profile B Initial Method Scouting A->B C Select Column & Mobile Phase B->C D Optimize Chromatographic Conditions C->D E Forced Degradation Studies D->E F Method Validation (ICH Guidelines) D->F H Acid, Base, Oxidative, Thermal, Photolytic Stress E->H Stress Conditions G Final Method Implementation F->G I Specificity, Linearity, Accuracy, Precision, Robustness F->I Parameters H->D Re-optimize if needed

References

Comparing the reactivity of (3-Amino-5-chlorophenyl)methanol vs. (3-Amino-5-bromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency and outcome of a synthetic pathway. This guide provides an in-depth comparison of the reactivity of (3-Amino-5-chlorophenyl)methanol and its bromo-analogue, (3-Amino-5-bromophenyl)methanol. By examining their performance in key organic transformations, supported by experimental data from analogous compounds, this document aims to inform the strategic selection of these valuable building blocks.

Executive Summary

In the realm of chemical synthesis, the choice between a chloro or bromo substituent on an aromatic ring can significantly impact reactivity, reaction conditions, and overall yield. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, rendering aryl bromides more reactive in many cross-coupling reactions. This heightened reactivity often translates to milder reaction conditions and shorter reaction times. Conversely, for reactions involving the benzylic alcohol moiety or electrophilic aromatic substitution, the electronic effects of the halogen and amino groups play a more dominant role. This guide will dissect these nuances to provide a clear comparative framework.

Comparative Reactivity Analysis

The reactivity of this compound and (3-Amino-5-bromophenyl)methanol can be assessed across several key reaction types pertinent to drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium catalyst. The weaker carbon-bromine bond in (3-Amino-5-bromophenyl)methanol facilitates this step, making it the more reactive substrate compared to its chloro counterpart.[1]

Experimental data from the Suzuki-Miyaura coupling of the closely related 3-bromoaniline and 3-chloroaniline with phenylboronic acid quantitatively illustrates this difference in reactivity.

ReactantCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-BromoanilinePd(dppf)Cl₂K₂CO₃DME801295
3-ChloroanilinePd(OAc)₂ / SPhosK₃PO₄Toluene1001885
Table 1: Representative yields for Suzuki-Miyaura coupling of 3-bromoaniline and 3-chloroaniline. This data on analogous compounds illustrates the generally higher reactivity of the bromo-substituted aniline, leading to higher yields under comparable or milder conditions.[1]

This trend strongly suggests that (3-Amino-5-bromophenyl)methanol would exhibit higher reactivity and afford better yields under milder conditions in Suzuki-Miyaura coupling reactions compared to this compound.

Oxidation of the Benzylic Alcohol

The oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is another crucial transformation. The reactivity in this case is influenced by the electronic nature of the substituents on the aromatic ring. Both chlorine and bromine are electron-withdrawing groups, which can slightly decrease the rate of oxidation compared to an unsubstituted benzyl alcohol.

A study on the oxidation of various substituted benzyl alcohols showed that the presence of halogen atoms (–F, –Cl, –Br) resulted in a slight decrease in yield compared to substrates with electron-donating groups.[2] However, the difference in reactivity between the chloro and bromo derivatives in this specific context is generally minimal, with both compounds expected to undergo oxidation to the corresponding aldehyde or carboxylic acid in high yields under appropriate conditions.

Nucleophilic Substitution at the Benzylic Carbon

Nucleophilic substitution reactions at the benzylic position, where the hydroxyl group is converted to a leaving group and then displaced by a nucleophile, are highly sensitive to the stability of the benzylic carbocation intermediate (in the case of an SN1 mechanism). The amino group at the meta position has a moderate electron-donating effect through resonance, which helps to stabilize the carbocation. The halogen substituents, being electron-withdrawing, will have a destabilizing inductive effect.

Given that the inductive electron-withdrawing effect of chlorine is stronger than that of bromine, it is anticipated that the benzylic carbocation of the chloro-substituted compound would be slightly less stable than that of the bromo-substituted one. Consequently, (3-Amino-5-bromophenyl)methanol might exhibit a slightly faster rate in SN1-type nucleophilic substitution reactions.

Experimental Protocols

Detailed experimental protocols for key reactions are provided to facilitate the practical application of these compounds.

General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted for the more reactive bromo-substituted compound.

  • Reaction Setup: To a dry round-bottom flask, add (3-Amino-5-bromophenyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and degassed water.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

For the chloro-analogue, higher temperatures, longer reaction times, and potentially a more active catalyst system (e.g., using a ligand like SPhos) may be required to achieve comparable yields.[1]

General Procedure for the Oxidation of a Benzylic Alcohol to an Aldehyde
  • Reactant and Solvent: In a round-bottom flask, dissolve this compound or (3-Amino-5-bromophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Oxidant Addition: Add an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product can be further purified by column chromatography if necessary.

Visualizing Reaction Pathways

To better illustrate the logical flow of a typical synthetic sequence involving these compounds, the following diagrams are provided.

Suzuki_Coupling_Workflow A (3-Amino-5-halophenyl)methanol (X = Cl or Br) C Pd Catalyst, Base A->C B Arylboronic Acid B->C D Coupled Product C->D

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison cluster_reactivity Reactivity in Suzuki Coupling Bromo (3-Amino-5-bromophenyl)methanol Chloro This compound Bromo->Chloro More Reactive

Caption: Comparative reactivity in Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and (3-Amino-5-bromophenyl)methanol is contingent on the specific chemical transformation being targeted. For palladium-catalyzed cross-coupling reactions, the bromo derivative is demonstrably the more reactive substrate, allowing for milder conditions and potentially higher yields. For reactions involving the benzylic alcohol or the aromatic ring itself, the differences in reactivity are more subtle and are governed by the electronic effects of the substituents. This guide provides the foundational knowledge and practical protocols to enable an informed decision in the design and execution of synthetic routes utilizing these versatile building blocks.

References

Navigating the Biological Landscape of Molecules Derived from (3-Amino-5-chlorophenyl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a significant challenge emerges in identifying a substantial body of research detailing the synthesis and specific biological activities of molecules directly derived from the starting material, (3-Amino-5-chlorophenyl)methanol. This scarcity of dedicated studies limits the ability to construct a direct comparative guide as initially envisioned. The following presents a synthesized overview of related compounds and potential therapeutic avenues, drawing parallels from molecules with similar structural motifs.

While direct derivatization of this compound is not extensively documented, its core structure, featuring amino, chloro, and phenylmethanol functionalities, is present in a variety of biologically active compounds. These related molecules have shown promise in several key therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide will, therefore, focus on the biological activities of structurally analogous compounds, providing a potential roadmap for future research and development originating from this compound.

Potential Therapeutic Applications Based on Structural Analogs

Anticancer Activity

Derivatives of 1,3,5-triazine, which can be synthesized from precursors containing amino and phenyl groups, have demonstrated notable anticancer properties. For instance, certain imamine-1,3,5-triazine derivatives have shown potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231). Specifically, compounds 4f and 4k in one study exhibited IC50 values of 6.25 μM and 8.18 μM, respectively, surpassing the efficacy of the established drug imatinib (IC50 = 35.50 μM) in the same cell line[1]. Further investigations revealed that compound 4f could inhibit migration, invasion, and adhesion of these cancer cells, suggesting a multi-faceted mechanism of action[1].

The general workflow for evaluating such anticancer agents often involves a multi-step process, beginning with synthesis and culminating in in-vivo studies.

Anticancer Drug Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies s1 Starting Material (this compound analog) s2 Chemical Synthesis (e.g., Nucleophilic Substitution) s1->s2 s3 Purification & Characterization (NMR, MS, IR) s2->s3 iv1 Antiproliferative Assay (e.g., MTT Assay) s3->iv1 iv2 Cell Line Screening (e.g., MDA-MB-231, HeLa, A498) iv1->iv2 iv3 IC50 Determination iv2->iv3 m1 Migration & Invasion Assays iv3->m1 m2 Adhesion Assays m1->m2 inv1 Xenograft Models m2->inv1 inv2 Efficacy Evaluation inv1->inv2

Figure 1. A generalized workflow for the discovery and evaluation of novel anticancer agents.
Antimicrobial Activity

The core structure of this compound also suggests potential for the development of novel antimicrobial agents. For instance, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which can incorporate amino and substituted phenyl rings, have been investigated for their efficacy against multidrug-resistant bacteria. Certain synthesized compounds in this class have demonstrated significant antibacterial activity, particularly through the inhibition of biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa[2].

The screening process for new antimicrobial compounds typically follows a standardized protocol to determine their efficacy.

Antimicrobial Screening Workflow start Synthesized Compounds mic_mbc Determination of MIC & MBC/MFC start->mic_mbc biofilm Biofilm Inhibition Assay mic_mbc->biofilm qs Quorum Sensing Inhibition Assay biofilm->qs lead Lead Compound Identification qs->lead

References

A Structural and Performance Comparison of (3-Amino-5-chlorophenyl)methanol and Isomeric Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and performance comparison of (3-Amino-5-chlorophenyl)methanol with its non-chlorinated structural isomers: 2-aminobenzyl alcohol, 3-aminobenzyl alcohol, and 4-aminobenzyl alcohol. This objective analysis is designed to inform researchers, scientists, and drug development professionals on the key differences in their physicochemical properties, reactivity, and potential applications, supported by available data and relevant experimental protocols.

Introduction

This compound and its aminobenzyl alcohol counterparts are valuable building blocks in organic synthesis and medicinal chemistry. Their bifunctional nature, possessing both a reactive amino group and a benzyl alcohol moiety, allows for diverse chemical transformations. The strategic placement of the amino and hydroxyl groups, along with the presence of a chloro substituent in this compound, significantly influences their electronic properties, steric hindrance, and ultimately, their chemical and biological performance. Understanding these structural nuances is critical for their effective utilization in the synthesis of novel compounds, including active pharmaceutical ingredients (APIs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the isomeric aminobenzyl alcohols is presented in the table below. These properties are fundamental to understanding the behavior of these molecules in different chemical environments and for planning synthetic transformations.

PropertyThis compound2-Aminobenzyl Alcohol3-Aminobenzyl Alcohol4-Aminobenzyl Alcohol
CAS Number 79944-63-1[1][2][3]5344-90-1[4]1877-77-6[5][6][7]623-04-1[8][9][10]
Molecular Formula C₇H₈ClNO[1][]C₇H₉NO[4]C₇H₉NO[5][6]C₇H₉NO[8][9]
Molecular Weight 157.60 g/mol [1][]123.15 g/mol 123.15 g/mol [5][6]123.15 g/mol [9][10]
Melting Point (°C) Not available81-83[4]92-95[5][12]60-65[8][10]
Boiling Point (°C) 329.5 at 760 mmHg[]162 at 15 mmHg[4]~229[5]171 at 11 mmHg[8][10]
Appearance Solid[1]White to light yellow crystalline powder[4]Beige or gray-beige to brown fine crystalline powder[5]White to off-white crystalline solid[9]
Solubility Not availableVery soluble in water[4]Soluble in water[5][12]Partially soluble in water; Soluble in alcohol, ether, and benzene[8][10]

Structural and Reactivity Comparison

The reactivity of these compounds is largely dictated by the electronic effects of the substituents on the aromatic ring and their steric environment.

Electronic Effects:

  • Amino Group (-NH₂): The amino group is a strong activating group due to its ability to donate electron density to the benzene ring through resonance, particularly at the ortho and para positions.

  • Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is a weakly activating group.

  • Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.

In This compound , the amino and chloro groups are meta to the hydroxymethyl group and to each other. The electron-donating amino group and the electron-withdrawing chloro group have opposing effects on the electron density of the aromatic ring. This substitution pattern influences the reactivity of both the aromatic ring in electrophilic substitution reactions and the benzylic alcohol in oxidation reactions.

Reactivity of the Benzylic Alcohol:

The oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid is a common transformation. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

  • 2-Aminobenzyl alcohol and 4-Aminobenzyl alcohol: The electron-donating amino group at the ortho and para positions increases the electron density at the benzylic carbon, making the alcohol more susceptible to oxidation.

  • 3-Aminobenzyl alcohol: With the amino group in the meta position, the resonance-based electron donation to the benzylic carbon is not possible, resulting in a comparatively lower reactivity towards oxidation.

  • This compound: The presence of the electron-withdrawing chlorine atom is expected to decrease the electron density at the benzylic carbon, thereby making it less susceptible to oxidation compared to the non-chlorinated aminobenzyl alcohols.

The following diagram illustrates the key factors influencing the reactivity of these compounds.

G cluster_reactivity Factors Influencing Reactivity cluster_compounds Aminobenzyl Alcohols Electronic_Effects Electronic Effects - Amino (-NH2): Activating - Chloro (-Cl): Deactivating (Inductive), Ortho, Para-directing (Resonance) ACPM This compound Electronic_Effects->ACPM Mixed effects Ortho_ABA 2-Aminobenzyl Alcohol Electronic_Effects->Ortho_ABA Strong activation Meta_ABA 3-Aminobenzyl Alcohol Electronic_Effects->Meta_ABA Moderate activation Para_ABA 4-Aminobenzyl Alcohol Electronic_Effects->Para_ABA Strong activation Steric_Hindrance Steric Hindrance - Proximity of substituents Steric_Hindrance->Ortho_ABA Potential hindrance Reactivity Chemical Reactivity (e.g., Oxidation) ACPM->Reactivity Decreased (vs. non-Cl) Ortho_ABA->Reactivity Increased Meta_ABA->Reactivity Moderate Para_ABA->Reactivity Increased G Start Select Aminobenzyl Alcohols - this compound - 2-Aminobenzyl Alcohol - 3-Aminobenzyl Alcohol - 4-Aminobenzyl Alcohol Reaction Perform Oxidation Reaction (e.g., CuI/TEMPO catalyst) Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Analysis Analyze Results - Reaction Rate - Product Yield Monitoring->Analysis Comparison Compare Performance Analysis->Comparison

References

Validating the Structure of (3-Amino-5-chlorophenyl)methanol: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise chemical structure of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the validation of the (3-Amino-5-chlorophenyl)methanol structure, leveraging the power of mass spectrometry. Detailed experimental protocols, data interpretation, and visual representations of fragmentation pathways are presented to offer a comprehensive analytical approach.

This compound, with the molecular formula C7H8ClNO and a molecular weight of approximately 157.6 g/mol , is a substituted aromatic compound featuring an amino group, a chlorine atom, and a hydroxymethyl group on a benzene ring.[1][2][3][4] Mass spectrometry serves as a powerful tool to verify this structure by providing information about the molecule's mass and its characteristic fragmentation patterns under specific ionization conditions.

Hypothetical Performance Comparison

To illustrate the validation process, this guide will compare two common mass spectrometry ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI is a "hard" ionization technique that induces extensive fragmentation, providing rich structural information, ESI is a "soft" ionization method that typically yields the intact molecular ion, confirming the molecular weight with minimal fragmentation.[5][6][7][8]

Ionization TechniqueExpected Molecular Ion (m/z)Key Fragmentation FeaturesApplication in Structure Validation
Electron Ionization (EI) [M]+• at m/z 157/159- Loss of •OH (m/z 140/142)- Loss of CH2OH (m/z 126/128)- Loss of Cl• (m/z 122)- Loss of NH3 (m/z 140/142)- Tropylium ion formation (e.g., m/z 91)Provides detailed structural fingerprinting through characteristic fragmentation patterns.
Electrospray Ionization (ESI) [M+H]+ at m/z 158/160Minimal to no fragmentationConfirms the molecular weight of the compound with high accuracy.

Experimental Protocols

Sample Preparation

A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile. For ESI-MS, the solution may be acidified slightly with formic acid to promote protonation.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Injection: 1 µL of the prepared sample solution is injected into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-200

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrument: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

  • LC Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325°C

    • Drying Gas Flow: 8 L/min

    • Nebulizer Pressure: 40 psi

    • Mass Range: m/z 50-250

Predicted Mass Spectrum and Fragmentation Analysis

Under EI conditions, this compound is expected to undergo several characteristic fragmentation pathways. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in isotopic peaks for chlorine-containing fragments, appearing as M and M+2 peaks.[9][10][11]

Key Predicted Fragments for this compound (EI-MS):

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment StructureFragmentation Pathway
157159[C7H8ClNO]+•Molecular Ion
140142[C7H7ClN]+•Loss of •OH
126128[C6H5ClN]+•Loss of •CH2OH
122-[C7H8NO]+Loss of Cl•
140142[C7H5ClO]+•Loss of NH3
91-[C7H7]+Rearrangement to tropylium ion

The fragmentation process can be visualized through a logical pathway diagram.

G M [M]+• m/z 157/159 F1 [M-OH]+ m/z 140/142 M->F1 - •OH F2 [M-CH2OH]+ m/z 126/128 M->F2 - •CH2OH F3 [M-Cl]+ m/z 122 M->F3 - Cl• F4 [M-NH3]+• m/z 140/142 M->F4 - NH3 F5 [C7H7]+ m/z 91 F1->F5 - Cl•, -HCN (rearrangement)

References

A Comparative Study of (3-Amino-5-chlorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthetic Strategies

(3-Amino-5-chlorophenyl)methanol is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, possessing amino, chloro, and hydroxymethyl groups, offers multiple points for diversification. This guide provides a comparative analysis of the performance of this compound in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The objective is to furnish researchers with the necessary data and protocols to select the most appropriate synthetic route for their specific applications.

Performance Overview and Data Presentation

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the substituted aryl chloride. The presence of an electron-donating amino group can modulate the reactivity of the C-Cl bond. The following tables summarize the expected performance of this compound in Suzuki, Heck, and Buchwald-Hartwig reactions based on typical results for structurally similar substrates.

Table 1: Comparative Performance Data of this compound in Coupling Reactions

Coupling ReactionCoupling PartnerTypical Catalyst SystemSolventBaseTemperature (°C)Reaction Time (h)Expected Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂OK₃PO₄10012-2475-90
HeckStyrenePd(OAc)₂ / P(o-tol)₃DMFEt₃N100-12016-2460-80
Buchwald-HartwigAnilinePd₂(dba)₃ / XPhosTolueneNaOtBu90-11018-2480-95

Experimental Protocols

Detailed methodologies for each coupling reaction are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol details the C-C bond formation between this compound and an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene (1.5 equiv), and Et₃N (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines the C-N bond formation between this compound and an amine.

Materials:

  • This compound

  • Amine (e.g., Aniline, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the mixture to 90-110 °C for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the combined organic extracts over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: This compound Arylboronic acid Pd(OAc)2, SPhos, K3PO4 start->reactants inert Inert Atmosphere (Ar or N2) reactants->inert solvent Add Degassed Toluene/H2O inert->solvent heat Heat to 100°C (12-24h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup (EtOAc, H2O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End Product purify->end

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine Reactants: This compound Pd(OAc)2, P(o-tol)3 start->reactants inert Inert Atmosphere (Ar or N2) reactants->inert additions Add DMF, Alkene, & Et3N inert->additions heat Heat to 100-120°C (16-24h) additions->heat monitor Monitor Progress (GC-MS, LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup (H2O, Et2O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify end End Product purify->end

Caption: Workflow for the Heck coupling of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reagents: Pd2(dba)3, XPhos, NaOtBu This compound, Amine start->reagents solvent Add Anhydrous Toluene reagents->solvent heat Heat to 90-110°C (18-24h) solvent->heat monitor Monitor Progress (LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete quench Quench with aq. NH4Cl & Extract (EtOAc) cool->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end End Product purify->end

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

A Comparative Guide: Unveiling the Advantages of (3-Amino-5-chlorophenyl)methanol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Analysis of (3-Amino-5-chlorophenyl)methanol and its Non-Halogenated Analog, 3-Aminobenzyl Alcohol.

In the landscape of pharmaceutical and chemical synthesis, the selection of building blocks is a critical determinant of the final compound's efficacy, selectivity, and overall performance. This guide provides an in-depth comparison of this compound and its non-halogenated counterpart, 3-aminobenzyl alcohol. While both molecules serve as versatile intermediates, the strategic incorporation of a chlorine atom in the former bestows a range of advantageous physicochemical and biological properties. This analysis is supported by a compilation of physicochemical data, detailed experimental protocols, and an exploration of the underlying principles of halogenation in drug design.

Physicochemical Properties: A Quantitative Comparison

The introduction of a chlorine atom onto the phenyl ring of 3-aminobenzyl alcohol brings about predictable yet significant alterations in its physicochemical profile. These changes, summarized in the table below, can have profound implications for reaction kinetics, solubility, and biological interactions.

PropertyThis compound3-Aminobenzyl AlcoholReference
Molecular Formula C₇H₈ClNOC₇H₉NO[][2]
Molecular Weight ( g/mol ) 157.60123.15[][3]
Boiling Point (°C) 329.477 at 760 mmHg~290 (Predicted)[]
Density (g/cm³) 1.341~1.1 (Predicted)[]
Predicted logP 1.0-0.1[2][3]

The most notable difference lies in the predicted logP value, a measure of lipophilicity. The positive logP of this compound indicates a higher affinity for non-polar environments compared to the negative logP of 3-aminobenzyl alcohol. This increased lipophilicity can enhance membrane permeability, a crucial factor for the bioavailability of drug candidates.

The Halogen Advantage: Enhanced Biological Interactions

The strategic placement of a chlorine atom on the aromatic ring of this compound is expected to confer several advantages in a biological context, primarily through the modulation of its interactions with protein targets.

Increased Binding Affinity: The chlorine atom, being electronegative, can participate in favorable halogen bonding interactions with electron-rich pockets within a protein's binding site. This can lead to a more stable drug-receptor complex and, consequently, higher potency.

Modulation of Metabolism: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug molecule.

Improved Selectivity: The specific steric and electronic properties imparted by the chlorine atom can lead to more selective binding to the intended target over off-target proteins, reducing the potential for side effects.

G cluster_0 This compound cluster_1 Non-Halogenated Analog cluster_advantages Potential Advantages of Chlorination Chlorinated_Analog Chlorinated_Analog Increased_Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeability) Chlorinated_Analog->Increased_Lipophilicity Higher logP Halogen_Bonding Halogen Bonding (Improved Target Affinity) Chlorinated_Analog->Halogen_Bonding Electronegative Cl atom Metabolic_Stability Metabolic Stability (Longer Half-life) Chlorinated_Analog->Metabolic_Stability Blocks oxidation sites Improved_Selectivity Improved Selectivity (Reduced Off-Target Effects) Chlorinated_Analog->Improved_Selectivity Specific steric/electronic profile Non_Halogenated_Analog 3-Aminobenzyl Alcohol

Experimental Protocols

Detailed and reliable synthesis protocols are essential for researchers. Below are established methods for the preparation of both the chlorinated and non-halogenated analogs.

Synthesis of this compound

This protocol describes a plausible synthesis route via the reduction of 3-amino-5-chlorobenzoic acid.

Materials:

  • 3-Amino-5-chlorobenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent[4]

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Dissolve 3-amino-5-chlorobenzoic acid (1 equivalent) in anhydrous THF in the dropping funnel.

  • Slowly add the solution of 3-amino-5-chlorobenzoic acid to the stirred suspension of LiAlH₄ at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G start 3-Amino-5-chlorobenzoic acid in anhydrous THF add_lah Slowly add to LiAlH₄ suspension in THF at 0°C start->add_lah reflux Warm to RT and reflux for 4-6h add_lah->reflux quench Quench with H₂O and NaOH(aq) at 0°C reflux->quench filter Filter to remove aluminum salts quench->filter extract Wash filter cake with Ethyl Acetate filter->extract dry Dry combined organic layers (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end This compound purify->end

Synthesis of 3-Aminobenzyl Alcohol

This protocol follows a standard procedure for the reduction of a nitro group followed by reduction of the aldehyde.

Materials:

  • 3-Nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Water

  • Ethyl acetate

Procedure:

  • Reduction of the Nitro Group: In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in a mixture of methanol and water.

  • Add iron powder (3-4 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 3-aminobenzaldehyde.

  • Reduction of the Aldehyde: Dissolve the crude 3-aminobenzaldehyde in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the resulting 3-aminobenzyl alcohol by column chromatography.

Conclusion

The strategic incorporation of a chlorine atom transforms 3-aminobenzyl alcohol into this compound, a building block with enhanced potential for applications in drug discovery and materials science. The increased lipophilicity and the potential for favorable halogen bonding interactions are key advantages that can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. While direct comparative biological data is not yet widely available, the foundational principles of medicinal chemistry strongly suggest that this compound offers distinct advantages over its non-halogenated analog for the development of novel, high-performance molecules. The experimental protocols provided herein offer a reliable foundation for the synthesis and further investigation of these valuable chemical intermediates.

References

A Comparative Guide to the Characterization of (3-Amino-5-chlorophenyl)methanol Derivatives Utilizing FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques for the characterization of (3-Amino-5-chlorophenyl)methanol and its derivatives. Below, we present experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the appropriate methods for structural elucidation and quality control.

Introduction

This compound is a halogenated aminobenzyl alcohol derivative. Such compounds are valuable intermediates in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate structural characterization is paramount in drug discovery and development to ensure the identity, purity, and stability of these molecules. FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, making it a valuable first-line analytical tool. However, for unambiguous structure determination, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often required.

Data Presentation: FT-IR Spectral Characterization

While a specific experimental spectrum for this compound is not publicly available, its expected FT-IR absorption bands can be predicted based on the characteristic frequencies of its functional groups. These include the amino (-NH2), hydroxyl (-OH), chloro (-Cl), and substituted phenyl groups.

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400-3250Amino (-NH₂)N-H Symmetric & Asymmetric StretchingMedium, two sharp bands
3550-3200Hydroxyl (-OH)O-H Stretching (H-bonded)Strong, broad
3100-3000Aromatic C-HC-H StretchingMedium to weak
1650-1580Amino (-NH₂)N-H BendingMedium
1600-1450Aromatic RingC=C StretchingMedium to strong, multiple bands
1335-1250Aromatic AmineC-N StretchingStrong
1260-1000AlcoholC-O StretchingStrong
850-550C-ClC-Cl StretchingStrong

Note: The exact positions of these bands can shift due to the electronic effects of the substituents on the aromatic ring and intermolecular interactions.

Comparative Analysis with Alternative Techniques

FT-IR spectroscopy is a powerful tool for identifying functional groups, but it does not provide detailed information on the connectivity or spatial arrangement of atoms. NMR and MS provide this complementary information.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives

FeatureFT-IR SpectroscopyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Functional groups present.Detailed molecular structure, connectivity of atoms, stereochemistry.[1]Molecular weight, elemental composition, fragmentation patterns.
Sample Type Solids, liquids, gases.[1]Primarily liquids and solutions.[1]Solids, liquids, gases (requires ionization).
Sample Preparation Minimal; can be analyzed neat or as a KBr pellet.Dissolved in a deuterated solvent.Dissolved in a suitable solvent and ionized.
Speed of Analysis Fast (minutes).Slower (minutes to hours).Fast (minutes).
Cost Relatively low.High.High.
Sensitivity Moderate.Low to moderate.Very high.
Destructive? No.No.Yes (sample is consumed).
Key Application Rapid identification of functional groups, quality control.Unambiguous structure elucidation.Determination of molecular formula and identification of unknowns.

Experimental Protocols

FT-IR Spectroscopy of a Solid Sample (Attenuated Total Reflectance - ATR)

This protocol describes a common method for obtaining the FT-IR spectrum of a solid powder, such as a this compound derivative.

  • Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Once the crystal is dry, run a background scan. This will subtract the absorbance from the air (CO₂ and H₂O) and the crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Lower the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Scan:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the functional groups present in the molecule.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the crystal using a soft brush or wipe.

    • Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative, highlighting the role of FT-IR in conjunction with other analytical techniques.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy purification->ftir Initial Functional Group Analysis nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr Proceed if expected groups are present ms Mass Spectrometry (MS) nmr->ms Confirm Connectivity elemental Elemental Analysis ms->elemental Confirm Molecular Formula final_structure Structure Elucidated elemental->final_structure Final Confirmation

Caption: Workflow for the synthesis and structural characterization of a novel organic compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.